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bis(sulfanylidene)molybdenum;sulfanide

Cat. No.: B13922271
M. Wt: 226.2 g/mol
InChI Key: VVRHUOPINLMZBL-UHFFFAOYSA-L
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Description

Contextual Significance of Molybdenum-Sulfur Motifs in Inorganic and Material Sciences

Molybdenum-sulfur (Mo-S) motifs are fundamental to various areas of science and technology. In biology, molybdenum is an essential trace element, and Mo-S clusters form the active sites of crucial enzymes like nitrogenase, which is vital for nitrogen fixation in bacteria. rsc.orgscienceinschool.org Some scientists speculate that molybdenum may have been present in the earliest life forms on Earth. scienceinschool.orgscienceinschool.org

In materials science, the layered structure of molybdenum disulfide is central to its applications. Composed of a plane of molybdenum atoms sandwiched between two planes of sulfide (B99878) ions, these layers are held together by weak van der Waals forces. wikipedia.orgossila.com This structure results in low friction, making MoS₂ an excellent dry lubricant, similar in feel and appearance to graphite (B72142). wikipedia.orgfuncmater.com Furthermore, the unique electronic properties of MoS₂, which transition from an indirect bandgap in its bulk form to a direct bandgap in its monolayer form, have made it a focal point of research in electronics and optoelectronics. wikipedia.orgossila.commdpi.com Mo-S compounds are also critical in industrial catalysis, particularly in the hydrodesulfurization process used in oil refining.

Historical Development of Research on Molybdenum-Sulfur Systems

The history of molybdenum-sulfur compounds is intrinsically linked to the discovery of molybdenum itself. For centuries, the mineral molybdenite (MoS₂) was confused with lead and graphite due to its similar appearance and ability to mark surfaces. scienceinschool.orgscienceinschool.org The name "molybdenum" even originates from the ancient Greek word for lead, molybdos. scienceinschool.orgscienceinschool.org

The differentiation of molybdenite as a unique substance began in the late 18th century. scienceinschool.org In 1778, the Swedish chemist Carl Wilhelm Scheele chemically demonstrated that molybdenite was a sulfide compound of a previously unidentified element. scienceinschool.orgscienceinschool.orgimoa.info Following Scheele's suggestion, Peter Jacob Hjelm isolated the new metallic element in 1781 by reducing the oxide with carbon, naming it molybdenum. scienceinschool.orgimoa.info

For much of the 19th century, molybdenum remained a laboratory curiosity. imoa.info However, by the late 19th and early 20th centuries, its utility as an alloying agent in steel was discovered, particularly as a replacement for tungsten. imoa.info The demand for molybdenum surged during World War I, leading to the development of large-scale mining operations. imoa.info Post-war research expanded its applications into lubricants, chemicals, and electronics, establishing molybdenum and its sulfide compounds as widely used technical materials. imoa.infomolybdenum.com.cn

Classification of Molybdenum-Sulfur Compounds: From Discrete Complexes to Extended Structures

Molybdenum-sulfur compounds exhibit a wide array of structures, from simple molecules to complex, extended lattices. They can be broadly classified based on their dimensionality and the nature of the Mo-S bonding.

Discrete Complexes: These are molecular compounds containing a finite number of molybdenum and sulfur atoms. A well-known example is the tetrathiomolybdate (B108656) anion, [MoS₄]²⁻, which is deep orange-red. imoa.info Other discrete structures include various molybdenum oxysulfides and complex clusters like [Mo₃S₁₃]²⁻. sciopen.comresearchgate.net These molecular motifs are often studied as models for the active sites of catalysts. researchgate.net

Extended Structures: This class is dominated by molybdenum disulfide (MoS₂), a transition metal dichalcogenide. wikipedia.org MoS₂ is a layered material with strong covalent bonds within each S-Mo-S layer and weak van der Waals interactions between the layers. imoa.infoossila.com Crystalline MoS₂ primarily exists in two phases: 2H-MoS₂ (hexagonal symmetry) and 3R-MoS₂ (rhombohedral symmetry). wikipedia.org A third, metastable phase, 1T-MoS₂, can be formed and is significantly more conductive than the 2H phase. wikipedia.orgossila.com Beyond these crystalline forms, amorphous molybdenum sulfide (a-MoSₓ) exists without long-range periodic order and possesses unique properties due to its diverse Mo-S motifs. sciopen.com

Below is a table summarizing the key properties of bis(sulfanylidene)molybdenum;sulfanide (MoS₂).

PropertyValue
Chemical Formula MoS₂
Molar Mass 160.1 g/mol nih.gov
Appearance Silvery black solid wikipedia.org
Density 5.06 g/cm³ americanelements.com
Melting Point 1185 °C (2165 °F) americanelements.com
Crystal Structure Layered hexagonal (2H, 3R), Metastable (1T) wikipedia.org
Solubility in Water Insoluble americanelements.com
Bulk Bandgap ~1.23 eV (Indirect) wikipedia.orgfuncmater.com
Monolayer Bandgap ~1.8 eV (Direct) ossila.com

Overview of Advanced Research Trends in this compound Systems

Modern research on this compound is heavily focused on leveraging the unique properties of its two-dimensional (2D) form, often referred to as monolayer MoS₂. imoa.info This area has seen an "explosion of interest" due to the material's potential in next-generation technologies. imoa.info

A primary trend is the application of 2D MoS₂ in electronics. Unlike graphene, which has no bandgap, the direct bandgap of monolayer MoS₂ makes it suitable for fabricating transistors, photodetectors, and other optoelectronic devices. ossila.commdpi.com Its high carrier mobility and mechanical flexibility are particularly advantageous for developing flexible and wearable electronics. mdpi.com

Another significant area of research is energy storage. MoS₂ is being extensively investigated as an electrode material for supercapacitors and batteries. mdpi.comresearchgate.net Its high surface area and layered structure facilitate efficient ion transport and storage. mdpi.com In lithium-sulfur (Li-S) batteries, molybdenum-based materials are used to trap polysulfides and catalyze their conversion, addressing a key challenge in this battery technology. nih.gov Strategies to enhance its performance include creating nanocomposites, controlling interlayer spacing, and utilizing its more conductive 1T phase. researchgate.nethtfmarketintelligence.com

Furthermore, MoS₂ continues to be a subject of intense study in catalysis. Nanostructured MoS₂ is explored as a cost-effective catalyst for the hydrogen evolution reaction (HER) in water splitting, a key process for producing clean hydrogen fuel. funcmater.commdpi.com Research also focuses on improving synthesis methods like chemical vapor deposition (CVD) to produce large-area, high-quality 2D MoS₂ films for practical device integration. mdpi.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula H2MoS4-2 B13922271 bis(sulfanylidene)molybdenum;sulfanide

Properties

Molecular Formula

H2MoS4-2

Molecular Weight

226.2 g/mol

IUPAC Name

bis(sulfanylidene)molybdenum;sulfanide

InChI

InChI=1S/Mo.2H2S.2S/h;2*1H2;;/p-2

InChI Key

VVRHUOPINLMZBL-UHFFFAOYSA-L

Canonical SMILES

[SH-].[SH-].S=[Mo]=S

Origin of Product

United States

Synthetic Methodologies and Mechanistic Pathways for Molybdenum Sulfur Compounds

Solution-Phase Synthesis of Discrete Bis(sulfanylidene)molybdenum;sulfanide Complexes

The synthesis of discrete molybdenum-sulfur complexes in solution is a foundational approach for creating molecular models of enzyme active sites and for producing precursors for materials synthesis. mdpi.comimoa.info These methods offer precise control over the molecular structure and properties of the resulting compounds.

The choice of molybdenum and sulfur precursors is critical in directing the outcome of the synthesis. Molybdenum is often introduced in higher oxidation states (IV to VI) from sources such as molybdates, molybdenum halides (e.g., MoCl₅), or organometallic compounds like molybdenum hexacarbonyl (Mo(CO)₆). academie-sciences.frmdpi.comrsc.org Sulfur sources can vary widely, including hydrogen sulfide (B99878) (H₂S), elemental sulfur, and various thiomolybdate salts like ammonium (B1175870) tetrathiomolybdate (B108656) ((NH₄)₂MoS₄), which serves as a single-source precursor containing both molybdenum and sulfur. acs.orgacademie-sciences.fr

Ligand design is paramount for stabilizing the molybdenum-sulfur core and preventing polymerization or precipitation. berkeley.edu Organic ligands with sulfur donor atoms, such as dithiocarbamates, dithiophosphates, and thioether-thiolates, are frequently employed. imoa.infoacs.org These ligands form stable chelate rings with the molybdenum center, creating a controlled coordination environment that influences the complex's electronic properties and reactivity. acs.orgacs.org The design of these ligands can be tailored to create specific geometries and to mimic the active sites of molybdoenzymes. mdpi.com For instance, bulky chelating ligands can be used to create functional models for molybdenum oxidases. researchgate.net

A summary of common precursors for solution-phase synthesis is provided below.

Precursor TypeMolybdenum Source ExamplesSulfur Source ExamplesLigand Examples
Metal Salts Sodium Molybdate (B1676688) (Na₂MoO₄), Molybdenum Pentachloride (MoCl₅)Hydrogen Sulfide (H₂S), Sodium Sulfide (Na₂S)Dithiocarbamates, Dithiolenes
Organometallics Molybdenum Hexacarbonyl (Mo(CO)₆)Elemental Sulfur (S₈), Thiourea (B124793) ((NH₂)₂CS)Thioethers, Thiolates
Single-Source Ammonium Tetrathiomolybdate ((NH₄)₂MoS₄)(NH₄)₂MoS₄Phosphines (co-ligands)

This table provides examples of precursors and ligands used in the solution-phase synthesis of discrete molybdenum-sulfur complexes.

The optimization of reaction parameters is crucial for achieving high yields and purity of the desired molybdenum-sulfur complexes.

Temperature : Solution-phase syntheses are often conducted at relatively low temperatures to preserve the discrete molecular nature of the complexes. For example, the reaction between Mo(CO)₆ and sulfur in an organic solvent like p-xylene (B151628) can proceed at 140°C. rsc.org Some syntheses can even occur at room temperature at a liquid-liquid interface. acs.org

Solvent : The choice of solvent is critical. Organic solvents are common, with reactions of organometallic precursors often carried out in solvents like 1,2-dichlorobenzene. academie-sciences.fr Aqueous solutions are also used, particularly when starting from water-soluble molybdate salts. acs.org The solvent can influence the solubility of precursors and products, as well as the reaction mechanism.

Atmosphere : Many molybdenum-sulfur complexes are sensitive to oxidation. Therefore, syntheses are typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the formation of molybdenum oxides. acs.org

Chelation, the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, is a key strategy for stabilizing molybdenum-sulfur complexes. acs.orgnsf.gov By forming stable five- or six-membered rings, chelating ligands prevent the aggregation of molybdenum-sulfur units. nsf.gov

The coordination sphere around the molybdenum atom can be precisely engineered by selecting ligands with specific donor atoms (e.g., S, N, O) and steric profiles. acs.orgresearchgate.net This "coordination sphere engineering" allows for the fine-tuning of the complex's stability, redox potential, and catalytic activity. acs.org For example, molecular orbital studies have shown that the energy levels of eight-coordinate sulfur chelate complexes of molybdenum are directly related to their electrochemical properties. acs.org The use of tetradentate aminobisphenolate ligands can lead to stable Mo(IV) species where the original oxido ligands are replaced by bidentate sulfur donors. mdpi.com

Solid-State and Nanostructure Synthesis Routes for Molybdenum Sulfide Materials

For applications in catalysis, electronics, and lubrication, molybdenum sulfide is often synthesized as a solid-state material, frequently in the form of nanostructures like nanosheets, nanoflowers, or thin films. encyclopedia.pubimoa.info These "bottom-up" methods build the material from atomic or molecular precursors. encyclopedia.pub

Hydrothermal and solvothermal methods are widely used, scalable techniques for synthesizing crystalline MoS₂ nanomaterials. encyclopedia.pubchalmers.seresearchgate.net These processes involve a chemical reaction in a sealed vessel (an autoclave) at elevated temperature and pressure. encyclopedia.pubchalmers.se The primary distinction is the solvent used: water in the hydrothermal method and an organic solvent in the solvothermal method. chalmers.seresearchgate.net

Common molybdenum precursors include sodium molybdate (Na₂MoO₄·2H₂O) and ammonium molybdate, while sulfur sources often include thiourea (CH₄N₂S), thioacetamide, or L-cysteine. encyclopedia.pubcambridge.orgirjet.netmdpi.com The reaction temperature is typically in the range of 160–220°C, and the reaction time can vary from a few hours to a couple of days. encyclopedia.pubcambridge.orgresearchgate.net By adjusting parameters such as the precursors, surfactants (e.g., polyethylene (B3416737) glycol), solvent composition, temperature, and reaction time, it is possible to control the morphology, size, and crystal phase of the resulting MoS₂. cambridge.orgresearchgate.netrsc.orgacs.org For instance, flower-like microspheres can be synthesized using a facile hydrothermal method with polyethylene glycol as a surfactant. cambridge.org

ParameterTypical Conditions/ReagentsEffect on Product
Mo Precursor Sodium Molybdate (Na₂MoO₄), Ammonium MolybdateInfluences reaction kinetics
S Precursor Thiourea ((NH₂)₂CS), Thioacetamide (CH₃CSNH₂), L-cysteineCan affect morphology and crystal phase irjet.net
Solvent Water (Hydrothermal), Ethanol, Glycerin (Solvothermal) acs.orgAffects crystal growth environment and morphology researchgate.net
Temperature 160–220 °C encyclopedia.pubcambridge.orgresearchgate.netHigher temperatures can increase crystallinity irjet.net
Time 6–48 hours cambridge.orgAffects crystal growth and morphology
Additives Polyethylene Glycol (PEG), CTAC researchgate.netControls particle shape (e.g., spheres, flowers) researchgate.net

This interactive table summarizes typical parameters for hydrothermal and solvothermal synthesis of MoS₂.

CVD and ALD are vapor-phase techniques used to grow high-quality, uniform thin films and nanostructures of MoS₂ on various substrates, which is crucial for electronic and optoelectronic applications. nsf.govatomiclayerdeposition.comacs.org

Chemical Vapor Deposition (CVD) is a widely used method for producing large-area, high-quality MoS₂ films. wright.edu In a typical process, solid precursors like molybdenum trioxide (MoO₃) or molybdenum pentachloride (MoCl₅) and elemental sulfur are vaporized at high temperatures. encyclopedia.pubnsf.govcambridge.org These vapors are transported by a carrier gas (e.g., Argon) to a heated substrate where they react to form MoS₂. nsf.gov Growth temperatures are generally high, often between 700 and 1000°C. encyclopedia.pub Using a thin film of MoO₃ as the molybdenum source instead of powder can provide a more uniform vapor pressure, leading to more reproducible and cleaner growth of MoS₂ crystals. nsf.govarxiv.org

Atomic Layer Deposition (ALD) is a variant of CVD that allows for precise, layer-by-layer growth, offering exceptional control over film thickness and conformality. atomiclayerdeposition.com The ALD process involves sequential, self-limiting surface reactions of precursors. For MoS₂ synthesis, a typical process uses molybdenum hexafluoride (MoF₆) or molybdenum(V) chloride (MoCl₅) as the molybdenum precursor and hydrogen sulfide (H₂S) as the sulfur precursor. atomiclayerdeposition.comosti.govaip.org The substrate is exposed to alternating pulses of each precursor, separated by purge steps. ALD of MoS₂ can be performed at lower temperatures than CVD, for instance at 200°C using MoF₆ and H₂S. atomiclayerdeposition.com The resulting films are often amorphous as-deposited and may require a post-deposition annealing step to achieve crystallinity. atomiclayerdeposition.comresearchgate.net

FeatureChemical Vapor Deposition (CVD)Atomic Layer Deposition (ALD)
Mo Precursors MoO₃, MoCl₅ encyclopedia.pubnsf.govcambridge.orgMoCl₅, MoF₆ atomiclayerdeposition.comosti.govaip.org
S Precursors Sulfur (S₈) powder, H₂S encyclopedia.pubcambridge.orgH₂S atomiclayerdeposition.comosti.gov
Temperature High (700–1000 °C) encyclopedia.pubLower (e.g., 200 °C) atomiclayerdeposition.com
Film Quality High crystallinity, large domainsAmorphous as-deposited, requires annealing atomiclayerdeposition.com
Thickness Control Less preciseAtomic-level precision
Conformality VariableExcellent, even on complex 3D structures osti.gov

This interactive table compares the key features of CVD and ALD for the synthesis of MoS₂ thin films.

Mechanical Exfoliation and Intercalation Methods for Layered Structures

The isolation of two-dimensional (2D) layers of this compound, commonly known as molybdenum disulfide (MoS₂), from its bulk crystalline form is pivotal for harnessing its unique electronic and optical properties. Mechanical exfoliation and chemical intercalation are two primary top-down approaches to achieve this.

Mechanical exfoliation is a deceptively simple yet effective method for obtaining high-quality, pristine, and atomically thin nanosheets of MoS₂. acs.org This technique relies on overcoming the weak van der Waals forces that hold the S-Mo-S layers together in the bulk crystal. The most common method involves using an adhesive tape to peel off layers from a bulk MoS₂ crystal. acs.org While straightforward and inexpensive, this method often suffers from low yield, lack of control over the flake size and thickness, and can be a time-consuming process. acs.orgresearchgate.net To address these limitations, automated mechanical exfoliation techniques are being developed. These systems use controlled shear and normal forces, for instance, with a parallel plate rheometer, to create more consistent and repeatable exfoliation. acs.orgresearchgate.net

Chemical exfoliation via intercalation offers a more scalable approach for producing large quantities of MoS₂ nanosheets. researchgate.net This method involves the insertion of foreign ions or molecules, known as intercalants, into the van der Waals gaps between the MoS₂ layers. researchgate.net The process increases the interlayer spacing, weakening the forces between the layers and facilitating their separation. researchgate.net

Lithium-ion intercalation is a widely studied method. researchgate.net In this process, bulk MoS₂ is soaked in a lithium-containing solution, often n-butyllithium. The lithium ions insert themselves between the layers, causing a phase transition from the semiconducting 2H phase to the metallic 1T phase. Subsequent exposure to water or another protic solvent results in a vigorous reaction that produces hydrogen gas, which exfoliates the layers. This process can be aided by gentle agitation or ultrasonication to further separate the nanosheets. researchgate.net The resulting 1T phase MoS₂ can be converted back to the more stable 2H phase through thermal annealing. researchgate.net Other intercalants, such as zero-valent transition metals (e.g., Co⁰, Ni⁰, Cu⁰), have also been explored as a milder alternative to alkali metals, potentially avoiding structural damage. researchgate.net

The following table summarizes key aspects of these methods:

Template-Assisted Synthesis of Ordered Architectures

Template-assisted synthesis provides a powerful bottom-up strategy for controlling the morphology and architecture of MoS₂ nanostructures with high precision. This approach utilizes pre-existing structures, or templates, to direct the growth of MoS₂ into desired shapes and arrangements, such as nanoparticles, nanowires, and porous frameworks. Templates can be broadly classified as "hard" or "soft."

Hard templates are solid, pre-formed structures with well-defined pores and channels that serve as molds for the synthesis of MoS₂. encyclopedia.pub Mesoporous silica (B1680970) materials, such as SBA-15 and KIT-6, are commonly used due to their uniform and tunable pore structures. researchgate.net The synthesis process typically involves impregnating the pores of the silica template with a molybdenum precursor, such as ammonium tetrathiomolybdate. rsc.org This is followed by a thermal treatment, often in a reducing atmosphere (e.g., H₂S/H₂), to convert the precursor into MoS₂ within the template's channels. rsc.org Finally, the hard template is selectively removed, usually by etching with hydrofluoric acid (HF) or a strong base like sodium hydroxide (B78521) (NaOH), to release the freestanding, ordered MoS₂ nanostructure which is a negative replica of the template. encyclopedia.pubrsc.org This method allows for excellent control over the dimensions of the resulting nanostructures. rsc.org

Soft templates are dynamic, self-assembling structures, typically formed from organic molecules like surfactants or block copolymers. encyclopedia.pub These templates direct the nucleation and growth of MoS₂ through cooperative assembly processes. researchgate.net For instance, block copolymers like polystyrene-b-poly(2-vinylpyridine) can self-assemble into micelles or other ordered phases in solution. researchgate.netresearchgate.net Molybdenum precursors can be selectively sequestered within one of the polymer blocks (e.g., the poly(2-vinylpyridine) block), and subsequent sulfidation leads to the formation of MoS₂ with morphologies dictated by the block copolymer template, such as porous, hollow, or pomegranate-like structures. researchgate.netresearchgate.net The organic template is then removed by calcination or solvent extraction. The soft-templating approach offers versatility in creating a wide range of morphologies by tuning the self-assembly of the template molecules. researchgate.net

Colloidal particles can also serve as templates. For example, colloidal microporous organic network nanoparticles have been used to create core-shell C@MoS₂ structures. acs.org In this method, MoS₂ precursors are incorporated into the porous colloidal templates, followed by heat treatment to form the final composite material. acs.org

The table below contrasts the features of hard and soft templating methods for MoS₂ synthesis.

Green Chemistry Principles in Molybdenum-Sulfur Compound Synthesis

The synthesis of molybdenum-sulfur compounds, particularly MoS₂, is increasingly being guided by the principles of green chemistry to minimize environmental impact and enhance sustainability. acs.org These principles focus on aspects such as waste prevention, the use of less hazardous chemicals, designing safer solvents, and improving energy efficiency. youtube.com

A key area of development is the use of more environmentally benign solvents and reagents. Traditional methods for MoS₂ synthesis can involve toxic organic solvents with high boiling points. researchgate.net Green approaches prioritize the use of water as a solvent, which is non-toxic and readily available. researchgate.net For example, hydrothermal synthesis, which uses water under elevated temperature and pressure, is a common green method for producing MoS₂ nanostructures like nanoflowers. researchgate.netrsc.org These syntheses can be performed using precursors like ammonium molybdenum hydrate (B1144303) and thiourea, avoiding the need for strong acids or bases. researchgate.netrsc.org

Another principle is the use of renewable feedstocks and waste valorization. Research has demonstrated the synthesis of MoS₂ from waste molybdenum materials, providing a pathway for recovering and reusing a valuable metal. acs.org This aligns with the green chemistry goal of atom economy, maximizing the incorporation of material from the starting materials into the final product. rsc.org

The development of solvent-free and room-temperature synthesis routes represents a significant advancement in green chemistry. For instance, solid-phase self-sulfuration methods have been developed that proceed through solvent-free pyrolysis. acs.org Additionally, syntheses at the liquid-liquid interface have been demonstrated at room temperature, which drastically reduces the energy requirements compared to high-temperature methods like chemical vapor deposition.

The following table outlines the application of several green chemistry principles to the synthesis of MoS₂.

Mechanism of Formation in Select Synthetic Transformations

Understanding the mechanism of formation is crucial for controlling the synthesis of MoS₂ with desired properties. The mechanisms vary significantly depending on the synthetic method employed, such as chemical vapor deposition (CVD) and hydrothermal synthesis.

Chemical Vapor Deposition (CVD): In a typical atmospheric pressure CVD process, solid precursors like molybdenum trioxide (MoO₃) and sulfur are vaporized at high temperatures. researchgate.net The vapor-phase reactants are then transported by a carrier gas to a substrate where nucleation and growth occur. The formation mechanism is highly dependent on the concentration of the gaseous precursors (e.g., MoO₃₋ₓ and S) at the substrate surface. acs.orgresearchgate.net

Two primary nucleation mechanisms have been identified:

2D Planar Nucleation: At lower reactant concentrations, MoS₂ growth is dominated by the formation of two-dimensional nuclei directly on the substrate. This mechanism typically leads to the growth of monolayer or bilayer triangular flakes. acs.orgresearchgate.net

Self-Seeding Nucleation: At higher reactant concentrations, the growth can be initiated by the formation of nanoparticles that act as seeds for subsequent growth. This "self-seeding" mechanism often results in the formation of few-layer or multilayer MoS₂. acs.orgresearchgate.net

The chemical reactions involved in the sulfurization of MoO₃ are believed to occur in a stepwise manner, where the oxide is progressively converted to the sulfide. researchgate.net

Hydrothermal Synthesis: This method involves the reaction of a molybdenum source (e.g., sodium molybdate, ammonium molybdate) and a sulfur source (e.g., thiourea, L-cysteine) in an aqueous solution within a sealed autoclave at elevated temperatures and pressures. researchgate.netacs.org The mechanism of MoS₂ formation in this environment is a complex crystallization process.

Initially, under hydrothermal conditions, the molybdenum precursor may dissolve and form molybdate species. acs.org The sulfur source decomposes to provide sulfide ions. The reaction proceeds through the formation of intermediate structures. For example, studies have shown that the process can begin with the formation of an amorphous or poorly crystalline "intercalated MoS₂" structure. rsc.org Over time, with continued hydrothermal treatment, this intermediate phase undergoes a crystallization and ripening process. This transition structure gradually transforms into the well-crystallized, thermodynamically stable hexagonal 2H-MoS₂ phase. rsc.org By controlling parameters such as reaction time, temperature, and pH, it is possible to isolate MoS₂ at different stages of crystallinity, from the highly active intercalated state to the stable 2H-MoS₂. rsc.org The morphology of the final product, such as nanosheets or nanorods, can be influenced by additives that play a role in directing the crystal growth. researchgate.net In some cases, depending on the precursors and conditions, composite materials like MoO₂/MoS₂ can be formed. acs.org

The following table provides a comparative overview of the formation mechanisms in CVD and hydrothermal synthesis.

Advanced Structural Elucidation and Spectroscopic Probing of Molybdenum Sulfur Bonds

X-ray Crystallography for Molecular and Solid-State Structures

Molybdenum disulfide is a layered material, and its most common crystalline forms (polytypes) are the 2H and 3R phases, indicating hexagonal and rhombohedral symmetry, respectively. wikipedia.orgarxiv.org In these structures, X-ray diffraction studies reveal that each molybdenum atom is located at the center of a trigonal prismatic coordination sphere. wikipedia.orgcarnegiescience.eduimoa.info The Mo(IV) center is covalently bonded to six sulfur atoms, with each sulfur atom, in turn, being pyramidally coordinated to three molybdenum atoms. wikipedia.org

The forces within each S-Mo-S layer are strong covalent bonds. carnegiescience.edu Analysis of crystallographic data provides precise measurements of bond lengths and angles, which are critical for understanding the material's properties. In the common 2H-MoS₂ structure, all Mo-S bonds are equivalent.

Table 1: Crystallographic and Bond Metric Data for 2H-MoS₂

ParameterValueReference
Crystal SystemHexagonal wikipedia.orgcarnegiescience.edu
Space GroupP6₃/mmc (No. 194) wikipedia.orgmaterialsproject.orgcarnegiescience.edu
Coordination Geometry (Mo)Trigonal Prismatic wikipedia.orgcarnegiescience.edu
Mo-S Bond Length~2.41 - 2.42 Å carnegiescience.edumaterialsproject.org
Lattice Constant (a)~3.161 Å wikipedia.org
Lattice Constant (c)~12.295 Å wikipedia.org

The solid-state structure of MoS₂ is characterized by its stacked, two-dimensional layers. imoa.info Each layer consists of a plane of molybdenum atoms sandwiched between two planes of sulfur atoms. wikipedia.orgramanlife.com These composite S-Mo-S sheets are held together by weak van der Waals forces. carnegiescience.eduramanlife.com This anisotropic bonding is responsible for many of MoS₂'s characteristic properties, including its use as a dry lubricant, as the weak interlayer forces allow the sheets to slide easily past one another. The packing of these layers determines the polytype (e.g., 2H or 3R), which can influence the material's electronic properties. arxiv.org In some chemically synthesized compounds, organic cations can be intercalated between the MoS₂ layers, influencing the packing and stabilizing different structural polymorphs. researchgate.netresearchgate.net

Advanced Vibrational Spectroscopy for Bond Characterization

Vibrational spectroscopy techniques, including Raman and Fourier-Transform Infrared (FT-IR) spectroscopy, are powerful, non-destructive methods for probing the vibrational modes of molecules and crystal lattices. For MoS₂, these techniques provide a fingerprint of the material's structure, layer thickness, and the nature of its chemical bonds.

Raman spectroscopy is particularly sensitive to the structure of MoS₂. The Raman spectrum of bulk 2H-MoS₂ is dominated by two characteristic vibrational modes. edinst.comaip.org

E¹₂g mode : This mode appears at approximately 383 cm⁻¹ and corresponds to the in-plane, opposing vibration of the two sulfur atoms with respect to the molybdenum atom. arxiv.orgaip.org

A₁g mode : Found at around 409 cm⁻¹, this mode represents the out-of-plane vibration of the sulfur atoms. aip.org

The frequency difference between these two modes is a reliable indicator of the number of layers in a sample, making Raman spectroscopy an essential tool for characterizing exfoliated, few-layer MoS₂. ramanlife.comedinst.com As the material thins from bulk to a single monolayer, the E¹₂g mode experiences a slight blue-shift, while the A₁g mode shows a more significant red-shift, causing the two peaks to move closer together. aip.org

Table 2: Characteristic Raman Modes of MoS₂

Vibrational ModeApproximate Wavenumber (Bulk)Description of Atomic MotionReference
E¹₂g~383 cm⁻¹In-plane S-Mo-S vibration arxiv.orgaip.org
A₁g~409 cm⁻¹Out-of-plane S atom vibration aip.org

While Raman spectroscopy is prominent for characterizing the primary lattice modes of MoS₂, FT-IR spectroscopy provides complementary information, particularly regarding polar vibrations. In studies of synthesized MoS₂ nanostructures, a distinct absorption peak around 488 cm⁻¹ has been attributed to the stretching vibrations of Mo-S bonds, confirming the formation of crystalline MoS₂. researchgate.net In more complex molybdenum-sulfur coordination compounds, FT-IR is crucial for identifying the vibrational modes associated not only with the Mo-S bonds but also with the organic ligands attached to the metal center. ias.ac.in The positions and intensities of these metal-ligand modes offer insight into the coordination environment and bonding strength. For instance, in oxomolybdenum complexes, the Mo=O stretching frequency is a sensitive probe of the metal's oxidation state and coordination sphere, a principle that extends to sulfido-molybdenum analogues. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure, dynamics, and chemical environment of molecules in solution. While MoS₂ itself is an insoluble solid, NMR is invaluable for studying soluble molybdenum-sulfur clusters and coordination complexes.

Molybdenum has two NMR-active isotopes, ⁹⁵Mo and ⁹⁷Mo. huji.ac.il Both are quadrupolar nuclei with a spin of 5/2. However, ⁹⁵Mo is almost always the nucleus of choice for NMR studies due to its higher natural abundance, greater sensitivity, and the significantly narrower linewidths it produces compared to ⁹⁷Mo. huji.ac.il

The chemical shift range for ⁹⁵Mo is exceptionally wide (over 4000 ppm), which makes it highly sensitive to subtle changes in the coordination sphere, oxidation state, and ligand environment of the molybdenum atom. huji.ac.il This sensitivity can even resolve isotopic effects, such as the difference between a molybdenum atom bonded to ³²S versus ³⁴S. huji.ac.il

In the context of molybdenum-sulfur chemistry, NMR studies often involve ¹H NMR to characterize the organic ligands coordinated to the molybdenum center, providing evidence for the mode of coordination and revealing information about the symmetry and dynamics of the complex in solution. ias.ac.in For example, ¹H NMR can be used to study the fluxional behavior of ligands in molybdenum-sulfur clusters. mdpi.com While direct detection of sulfur via ³³S NMR is challenging due to the isotope's low natural abundance, low sensitivity, and quadrupolar nature, it remains a potential, albeit specialized, tool for probing the sulfur environment directly. mdpi.com

Table 3: Properties of NMR-Active Molybdenum Isotopes

Property⁹⁵Mo⁹⁷MoReference
Nuclear Spin (I)5/25/2 huji.ac.il
Natural Abundance15.92%9.55% huji.ac.il
Relative Sensitivity (vs. ¹H)3.28 × 10⁻⁴3.06 × 10⁻⁵ huji.ac.il
Primary UsePreferred nucleus for Mo NMR due to higher sensitivity and narrower signalsRarely used due to lower sensitivity and broader signals huji.ac.il

Mo, S, and Ligand-Nuclei NMR Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local environment of specific nuclei. In the context of molybdenum-sulfur compounds, NMR studies focusing on molybdenum and sulfur isotopes, as well as the nuclei of any associated ligands, offer valuable structural information.

Molybdenum has two NMR-active isotopes, ⁹⁵Mo and ⁹⁷Mo, both of which are quadrupolar with a nuclear spin of I = 5/2. huji.ac.il Of the two, ⁹⁵Mo is generally preferred for NMR studies due to its higher natural abundance (15.92%) and smaller quadrupole moment, which results in narrower and more easily interpretable signals compared to ⁹⁷Mo. huji.ac.il The chemical shift range for molybdenum is extensive, spanning over 6700 ppm, which makes it highly sensitive to subtle changes in the electronic environment around the molybdenum atom. northwestern.edu Solid-state ⁹⁵Mo NMR has been instrumental in characterizing the anisotropic interactions in MoS₂, providing data on quadrupole coupling and chemical shift anisotropy. nih.govpascal-man.com

³³S NMR, while less common due to the low natural abundance (0.76%) and quadrupolar nature of the ³³S isotope (I = 3/2), can provide direct information about the sulfur ligation environment. Challenges associated with the broad lines and low sensitivity of ³³S NMR can be overcome with specialized techniques and high magnetic fields.

In systems where MoS₂ is functionalized or intercalated with organic or inorganic ligands, NMR of ligand nuclei (e.g., ¹H, ¹³C, ³¹P) can reveal details about the binding modes, orientation, and dynamics of these ligands relative to the MoS₂ framework.

Table 1: ⁹⁵Mo NMR Parameters for Molybdenum Disulfide

ParameterValueReference
Isotropic Chemical Shift (δiso)Varies with structure and defects nih.gov
Quadrupole Coupling Constant (CQ)~1.5 MHz nih.gov
Asymmetry Parameter (ηQ)~0.1 nih.gov
Chemical Shift Anisotropy (δσ)Varies nih.gov

Interactive Data Table:

Dynamic NMR Studies of Ligand Exchange and Fluxionality

Dynamic NMR (DNMR) techniques are employed to study the kinetics and thermodynamics of dynamic processes such as ligand exchange and fluxional behavior in molybdenum-sulfur clusters and complexes. mdpi.comresearchgate.netresearcher.life These processes often occur on a timescale that is accessible to NMR, leading to changes in the lineshape of the NMR signals as a function of temperature.

While bulk MoS₂ is a solid-state material with a rigid lattice, DNMR studies are more relevant to molecular molybdenum-sulfur complexes that can model aspects of MoS₂ chemistry or to surface-functionalized MoS₂ where ligands can undergo exchange. By analyzing the coalescence and decoalescence of NMR signals at different temperatures, it is possible to determine the activation energy and other kinetic parameters of the exchange process. libretexts.org For instance, the exchange of sulfur atoms or ligands in molybdenum-sulfur clusters can be monitored, providing insights into reaction mechanisms and the lability of different ligand types.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Molybdenum(V) Centers

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for studying species with unpaired electrons. rsc.org In the context of molybdenum-sulfur chemistry, it is particularly valuable for characterizing paramagnetic Mo(V) (4d¹) centers, which can be present as defects or intermediate species in MoS₂ or can be intentionally generated for catalytic or electronic applications. nih.gov

Spin-State Characterization and Anisotropy

The EPR spectrum of a Mo(V) center is characterized by its g-tensor, which describes the interaction of the unpaired electron with the external magnetic field. Due to the low symmetry of the molybdenum coordination environment in most of its compounds, the g-tensor is typically anisotropic, with three principal values (gₓ, gᵧ, g₂) that reflect the electronic structure along different molecular axes. rsc.orgmanchester.ac.uk This anisotropy provides detailed information about the geometry of the Mo(V) center and the nature of its bonding with the surrounding sulfur ligands. rsc.orgethz.ch In frozen solutions or powdered samples, the anisotropic g-tensor gives rise to a characteristic powder pattern spectrum. rsc.orgmanchester.ac.uk The principal g-values for Mo(V) in sulfur-rich environments often deviate from the free-electron value (gₑ ≈ 2.0023), with some components being greater than gₑ due to significant spin-orbit coupling and charge transfer from sulfur ligands. acs.org

Hyperfine Interactions and Ligand Field Analysis

Further structural information can be obtained from the hyperfine interactions between the unpaired electron and magnetic nuclei in its vicinity. The interaction with the ⁹⁵Mo and ⁹⁷Mo isotopes (both I = 5/2) results in a characteristic six-line hyperfine splitting pattern in the EPR spectrum, which is a definitive signature of a molybdenum-centered radical. rsc.org The magnitude of the molybdenum hyperfine coupling is sensitive to the nature of the orbitals containing the unpaired electron and provides insight into the degree of s- and d-orbital character.

Superhyperfine interactions with ligand nuclei, such as ³³S, can also be observed, providing direct evidence for the coordination of sulfur to the Mo(V) center. rsc.org Analysis of the g-tensor and hyperfine coupling constants within a ligand field theory framework allows for a detailed description of the electronic structure of the Mo(V) center, including the ordering of the d-orbitals and the covalency of the Mo-S bonds. nih.goviu.eduresearchgate.net

Table 2: Representative EPR Parameters for Mo(V) Centers in a Sulfur Environment

ParameterTypical Value RangeInformation GainedReference
g-values (gₓ, gᵧ, g₂)1.9 - 2.1Geometry and electronic structure of the Mo(V) center rsc.orgacs.org
⁹⁵/⁹⁷Mo Hyperfine Coupling (AMo)10 - 70 x 10⁻⁴ cm⁻¹Character of the metal-centered orbital containing the unpaired electron acs.org
³³S Superhyperfine Coupling (AS)0 - 15 MHzCovalency of the Mo-S bond and spin delocalization rsc.orgnih.gov

Interactive Data Table:

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Electronic States and Local Structure

X-ray absorption and photoelectron spectroscopies are powerful techniques for probing the electronic structure and local coordination environment of molybdenum and sulfur in MoS₂.

Oxidation State Determination (e.g., Mo(IV), Mo(V), Mo(VI))

X-ray Absorption Near Edge Structure (XANES) at the molybdenum K-edge or L-edges provides information about the oxidation state and coordination geometry of the molybdenum atoms. nih.govescholarship.orgnih.govusask.ca The energy of the absorption edge is sensitive to the effective charge on the molybdenum atom, generally shifting to higher energies with increasing oxidation state. researchgate.net However, in covalent systems like MoS₂, this trend can be complicated by charge delocalization between molybdenum and sulfur. nih.govescholarship.orgacs.org The pre-edge features in the XANES spectrum can also be indicative of the coordination symmetry. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that measures the binding energies of core-level electrons. aip.org The binding energies of the Mo 3d and S 2p core levels are characteristic of their chemical state and can be used to determine the oxidation states of molybdenum and sulfur in the near-surface region of a material. illinois.eduaip.org For MoS₂, the Mo 3d spectrum typically shows a doublet corresponding to the Mo 3d₅/₂ and Mo 3d₃/₂ spin-orbit components. researchgate.netresearchgate.netresearchgate.net The binding energies of these peaks are indicative of the Mo(IV) oxidation state. researchgate.net The presence of higher binding energy components can indicate the existence of Mo(V) or Mo(VI) species, often due to surface oxidation. researchgate.netresearchgate.net Similarly, the S 2p spectrum can distinguish between sulfide (B99878) (S²⁻), disulfide (S₂²⁻), and higher oxidation states of sulfur. researchgate.net

Table 3: Typical XPS Binding Energies for Molybdenum and Sulfur in MoS₂

Core LevelBinding Energy (eV)Oxidation StateReference
Mo 3d₅/₂~229.2Mo(IV) researchgate.net
Mo 3d₃/₂~232.3Mo(IV) researchgate.net
S 2p₃/₂~162.0S²⁻ researchgate.net
S 2p₁/₂~163.2S²⁻ researchgate.net

Interactive Data Table:

Coordination Environment and Short-Range Order Analysis (EXAFS)

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful technique for determining the local atomic structure of materials, providing information on bond lengths, coordination numbers, and the degree of disorder in the immediate vicinity of a specific element. In the context of molybdenum-sulfur compounds like bis(sulfanylidene)molybdenum;sulfanide, which is conceptually related to amorphous molybdenum trisulfide (MoS₃), EXAFS is invaluable for probing the short-range order around the molybdenum atoms.

Detailed research into amorphous molybdenum sulfide electrocatalysts, which are structurally analogous to this compound, reveals key features of the Mo-S coordination environment. The analysis of Mo K-edge EXAFS spectra of these materials often involves fitting the experimental data to theoretical models to extract precise structural parameters.

For instance, in its as-prepared state, an amorphous molybdenum sulfide (MoSₓ) film, which is compositionally similar to MoS₃, exhibits distinct coordination shells around the molybdenum centers. nih.gov The EXAFS data for such a film can be compared with that of known crystalline reference compounds like MoS₂ and MoS₃ to understand its local structure. nih.govacs.org

The fitting of the EXAFS spectra for an as-prepared MoSₓ film reveals the presence of both Mo-S and Mo-Mo interactions. nih.govescholarship.org A typical analysis would yield approximately three Mo-S interactions at a distance of around 2.44 Å and a Mo-Mo interaction at about 2.76 Å. nih.gov The presence of a Mo-Mo interaction at this distance is a key indicator of the local structure, suggesting the presence of molybdenum clusters or chains. researchgate.net

Under different electrochemical conditions, the coordination environment can change significantly. For example, in a precatalytic state, the local structure of the amorphous film closely resembles that of MoS₃. nih.govacs.org In this state, the best fit to the EXAFS data is achieved with a Mo-S interaction at approximately 2.40 Å with a coordination number close to six, and a Mo-Mo interaction at about 2.74 Å with a coordination number of roughly one. nih.govacs.org These parameters are in good agreement with those determined for MoS₃, which is considered to consist of chain-like structures of molybdenum and sulfur atoms. researchgate.net

The following interactive data table summarizes the EXAFS fitting parameters for amorphous MoSₓ in its as-prepared and precatalytic states, as well as for the reference compound MoS₃.

SampleInteractionCoordination Number (N)Bond Distance (R, Å)Debye-Waller Factor (σ², Ų)
Amorphous MoSₓ (as-prepared)Mo-S3.02.440.006
Amorphous MoSₓ (as-prepared)Mo-Mo0.82.760.007
Amorphous MoSₓ (precatalytic)Mo-S~62.40N/A
Amorphous MoSₓ (precatalytic)Mo-Mo1.12.74N/A
MoS₃ (reference)Mo-S62.420.010
MoS₃ (reference)Mo-Mo12.770.007

Data sourced from studies on amorphous molybdenum sulfide films and reference compounds. nih.govresearchgate.net

It is important to note that in some as-prepared samples, a Mo-O interaction may also be detected at a short distance of around 1.74 Å, which is typically attributed to surface oxidation of the highly porous film. nih.govacs.org

The Debye-Waller factor (σ²) provides a measure of the static and thermal disorder of the absorber-scatterer pair. A larger Debye-Waller factor, as seen for the Mo-S interaction in the MoS₃ reference, can be indicative of a more disordered or flexible coordination environment. nih.gov

In its catalytic state, the structure of the amorphous molybdenum sulfide can undergo further changes. A shortening of the Mo-S bond to around 2.36 Å and a significant reduction or disappearance of the Mo-Mo interaction peak in the EXAFS spectrum are observed. nih.govacs.org This suggests a breaking of the Mo-Mo bonds and a rearrangement of the local sulfur coordination. acs.org

These detailed EXAFS studies on analogous amorphous molybdenum sulfides provide a robust framework for understanding the coordination environment and short-range order in this compound. The technique confirms a complex local structure characterized by specific Mo-S and Mo-Mo distances, which are sensitive to the material's chemical state.

Electronic Structure and Redox Properties of Molybdenum Sulfur Systems

Quantum Chemical Investigations of Electronic Configuration and Molecular Orbitals

Quantum chemical calculations have provided profound insights into the electronic landscape of molybdenum-sulfur compounds. These computational methods allow for a detailed examination of electron distribution, molecular orbital compositions, and the nature of chemical bonding, which are often difficult to probe experimentally.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of molybdenum sulfide (B99878) systems, from simple diatomic molecules to complex extended structures. researchgate.netresearchgate.netmatec-conferences.org DFT calculations are used to determine the ground-state electronic structure, bond lengths, and vibrational frequencies of molecules like MoS. uoa.grnih.gov For instance, studies on the MoS molecule have employed multireference and coupled-cluster methods alongside DFT to accurately describe the electronic structure of its low-lying states. uoa.grnih.gov These calculations have been instrumental in understanding the chemical bonding and have shown excellent agreement with experimental dissociation energies. uoa.grnih.gov

In extended systems like molybdenum disulfide (MoS₂), DFT is used to calculate the electronic band structure and density of states (DOS). researchgate.netmatec-conferences.org These calculations have confirmed that monolayer MoS₂ is a direct bandgap semiconductor, a property that is highly desirable for applications in optoelectronics. researchgate.net The projected density of states (PDOS) analysis reveals the contributions of molybdenum and sulfur orbitals to the valence and conduction bands. researchgate.net Specifically, the valence band maximum is typically dominated by molybdenum d-orbitals with significant contribution from sulfur p-orbitals, while the conduction band minimum is primarily composed of molybdenum d-orbitals. mdpi.comacs.org DFT has also been successfully applied to study the electronic structure of triangular MoS₂ nanoclusters, providing insights into their stability and reactivity. nih.govnih.gov Furthermore, time-dependent DFT (TD-DFT) can be used to investigate the excited-state properties and predict electronic absorption spectra. nih.gov

Sulfur ligands play a pivotal role in modulating the electronic structure of the molybdenum center. The high polarizability and ability of sulfur to form strong covalent bonds with molybdenum significantly influence the energy levels of the metal's d-orbitals. nih.govacs.org This modulation is critical in tuning the redox properties and reactivity of molybdenum-sulfur complexes.

The substitution of oxygen with sulfur donors in oxomolybdenum(V) complexes leads to a positive shift in the redox potentials, making the molybdenum center easier to reduce. nih.govacs.org This effect is attributed to the more effective charge distribution and electronic relaxation mediated by the sulfur ligands. nih.govacs.org The filled sulfur p-orbitals can engage in π-bonding interactions with the molybdenum d-orbitals, creating a low-energy pathway for electron transfer. researchgate.net This interaction is crucial for the catalytic cycles of many molybdoenzymes where electron transfer between different oxidation states of molybdenum (Mo(IV), Mo(V), and Mo(VI)) is essential. researchgate.netpsu.edu

In extended MoS₂ materials, the sulfur atoms create a trigonal prismatic or octahedral ligand field around the molybdenum atoms, which splits the d-orbitals into different energy levels. researchgate.net This crystal field splitting is fundamental in determining the electronic and optical properties of the material. The interaction between molybdenum d-orbitals and sulfur p-orbitals leads to the formation of bonding and anti-bonding molecular orbitals that constitute the valence and conduction bands, respectively. mdpi.com

Redox Potentials and Electron Transfer Mechanisms

The ability of molybdenum to exist in multiple oxidation states (from -2 to +6) is central to the rich redox chemistry of its sulfur-containing compounds. Understanding the redox potentials and the mechanisms of electron transfer is key to designing efficient catalysts and electronic devices.

Electrochemical techniques such as cyclic voltammetry (CV) and chronoamperometry are widely used to characterize the redox behavior of molybdenum-sulfur systems. researchgate.netresearchgate.net CV provides information about the reduction and oxidation potentials of a species, as well as the stability of the different oxidation states. For instance, the electrochemical reduction of Mo(VI) compounds in molten salts has been studied to understand the formation of lower oxidation state species like MoO₂. sc.edu

In the context of MoS₂ materials, CV is employed to assess their performance as electrode materials for supercapacitors and for studying their catalytic activity in the hydrogen evolution reaction (HER). researchgate.netresearchgate.netnih.govacs.orgrsc.org The CV curves of MoS₂ often exhibit redox peaks that correspond to changes in the oxidation state of molybdenum or surface-adsorbed species. researchgate.net The shape and position of these peaks can provide insights into the charge storage mechanism, which can be a combination of electric double-layer capacitance and pseudocapacitance arising from Faradaic reactions. researchgate.netrsc.org Chronoamperometry, which measures the current as a function of time at a constant potential, can be used to study the kinetics of electron transfer processes and to deposit thin films of MoS₂. acs.org

The table below presents representative electrochemical data for molybdenum-sulfur systems, highlighting the influence of the ligand environment on the redox potentials.

Compound/SystemRedox CouplePotential (V vs. ref)TechniqueReference
Milk Xanthine OxidaseMo(VI)/Mo(V) (Rapid)-0.355Potentiometric Titration nih.gov
Milk Xanthine OxidaseMo(V)/Mo(IV) (Rapid)-0.355Potentiometric Titration nih.gov
[(Tp)MoO(S,S-C₂H₄)]Mo(V)/Mo(IV)> -0.5Cyclic Voltammetry nih.govacs.org
[(Tp)MoO(O,S-C₂H₄)]Mo(V)/Mo(IV)~ -0.7Cyclic Voltammetry nih.govacs.org
[(Tp*)MoO(O,O-C₂H₄)]Mo(V)/Mo(IV)< -1.0Cyclic Voltammetry nih.govacs.org
Electrodeposited MoS₂HER onset-0.29 (vs. RHE)Linear Sweep Voltammetry nih.gov
MoS₂ nanoparticlesHER onset-0.10 (vs. RHE)Impact Voltammetry nih.gov

Note: The potentials are highly dependent on the solvent, electrolyte, and reference electrode used.

Electron transfer in molybdenum-sulfur systems can occur through both intramolecular and intermolecular pathways. Intramolecular electron transfer is particularly important in the catalytic cycles of molybdoenzymes, such as sulfite (B76179) oxidase. rsc.orgnih.gov In these enzymes, electrons are transferred from the reduced molybdenum center to other redox-active cofactors, like a heme group, within the same protein molecule. nih.govuq.edu.au The rate of this intramolecular electron transfer is dependent on the distance and the nature of the pathway between the redox centers. uq.edu.au Studies on model complexes that mimic the active sites of these enzymes have provided valuable insights into the factors that govern these electron transfer processes. nih.gov

Intermolecular electron transfer occurs between separate molecules and is fundamental to processes like electrocatalysis. For example, in the hydrogen evolution reaction catalyzed by MoS₂, electrons are transferred from the electrode to the active sites on the MoS₂ surface, where they participate in the reduction of protons to hydrogen gas. nih.gov The efficiency of this intermolecular electron transfer is influenced by the electronic coupling between the electrode and the catalyst. nih.govacs.org

Band Structure Engineering in Extended Molybdenum Sulfide Materials

The electronic band structure of molybdenum sulfide materials, particularly MoS₂, is not fixed and can be tuned through various strategies, a concept known as band structure engineering. This ability to modify the band gap and the positions of the valence and conduction bands is crucial for tailoring the material's properties for specific electronic and optoelectronic applications. aip.orgarxiv.orgacs.orgsemanticscholar.org

One of the most effective ways to engineer the band structure of MoS₂ is through the application of mechanical strain. aip.orgarxiv.orgsemanticscholar.org Applying tensile strain to a monolayer of MoS₂ can lead to a decrease in its band gap. arxiv.org At a certain strain level, a transition from a direct to an indirect band gap can be induced, which has significant implications for its use in light-emitting devices. arxiv.org Conversely, compressive strain can also be used to modulate the band gap and can even induce a semiconductor-to-metal transition. aip.orgsemanticscholar.org

Another approach to band structure engineering is through chemical doping or alloying. acs.org For example, substitutionally doping MoS₂ with selenium to form MoS₂ₓSe₂₍₁₋ₓ₎ alloys allows for continuous tuning of the band gap between that of pure MoS₂ and MoSe₂. acs.org The ability to create heterostructures by stacking different two-dimensional materials, such as graphene and MoS₂, also offers a powerful way to engineer the electronic properties of the resulting device.

The table below summarizes some of the key findings in the band structure engineering of MoS₂.

MethodEffect on Band GapKey FindingReference
Uniaxial Tensile StrainDecreaseLinear decrease with strain (~45 meV/% for monolayer) arxiv.org
Compressive StrainDecreaseCan induce a semiconductor-to-metal transition aip.orgsemanticscholar.org
Selenium DopingTunableBand gap can be modulated by over 10% acs.org
BendingDecreaseCan induce a metallic transition in 2H-MoS₂ layers mdpi.combohrium.com

Control of Electronic Properties through Doping and Defects

The electronic properties of molybdenum disulfide can be intentionally modified and controlled through the introduction of dopants and the engineering of defects. berkeley.eduskku.edu This ability to tune its characteristics is crucial for the development of MoS₂-based electronic and optoelectronic devices.

Doping involves the intentional introduction of foreign atoms into the MoS₂ lattice to alter its carrier concentration and type. MoS₂ can be doped to be either n-type (excess electrons) or p-type (excess holes). skku.edu The choice of dopant and its concentration allows for precise control over the material's conductivity. For instance, n-type doping can be achieved by introducing elements that donate electrons to the MoS₂ lattice. skku.edu Conversely, p-type doping involves elements that accept electrons from the lattice, creating holes. skku.edu The electronic structure is altered by doping; for example, n-type dopants shift the Fermi level closer to the conduction band, while p-type dopants move it closer to the valence band. skku.edu

Defects , which are interruptions in the perfect crystal lattice, also play a significant role in modulating the electronic properties of MoS₂. berkeley.edu While often considered detrimental, controlled introduction of defects, known as defect engineering, has emerged as a powerful tool. nih.govnih.govarxiv.org Common intrinsic defects in MoS₂ include sulfur vacancies (SVs), which are missing sulfur atoms in the crystal lattice. nih.govnih.gov These vacancies can introduce new electronic states within the band gap, affecting the material's optical and electronic behavior. berkeley.edu For example, sulfur vacancies are known to act as n-type dopants. researchgate.net

The presence of defects can influence charge carrier mobility and contact resistance in MoS₂-based devices. berkeley.eduacs.org Research has shown that variations in defect chemistry can lead to localized changes in doping, with both n-type and p-type behavior observed on the same MoS₂ sample. researchgate.netacs.org This highlights the profound impact of defects on the local electronic structure. By carefully controlling the type and density of defects through methods like ion irradiation or chemical treatments, it is possible to engineer the electronic and catalytic properties of MoS₂ for specific applications. berkeley.edunih.gov

Effects of Doping and Defects on MoS₂ Electronic Properties
ModificationDescriptionEffect on Electronic Properties
N-type DopingIntroduction of electron-donating atoms.Increases electron concentration, shifts Fermi level towards the conduction band.
P-type DopingIntroduction of electron-accepting atoms.Increases hole concentration, shifts Fermi level towards the valence band.
Sulfur VacanciesMissing sulfur atoms in the crystal lattice.Can act as n-type dopants and introduce mid-gap states.
Defect EngineeringControlled introduction of defects.Allows for tuning of carrier mobility, contact resistance, and catalytic activity.

Chemical Reactivity and Reaction Mechanisms of Bis Sulfanylidene Molybdenum;sulfanide Complexes

Ligand Exchange and Substitution Reactions

Ligand exchange or substitution in tetrathiomolybdate (B108656) complexes involves the replacement of one or more sulfido ligands by other ligands. The kinetics and mechanisms of these reactions are influenced by factors such as the nature of the entering and leaving groups, the solvent, and the electronic and steric properties of the molybdenum center and its ligands.

In heterometallic clusters containing the tetrathiomolybdate core, such as gold(I) tetrathiomolybdate clusters of the general form [MoS₄(AuL)₂], the reactivity is influenced by the nature of the ligand (L) on the gold atom. For instance, the steric bulk of phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands can affect the stability and reactivity of the cluster. umaine.edu The general principles of ligand substitution in transition metal complexes, which can be associative, dissociative, or interchange mechanisms, are applicable. libretexts.org The rate of these reactions can span many orders of magnitude depending on the lability of the complex, which is influenced by factors like the crystal field stabilization energy (CFSE). For instance, complexes with high CFSE, such as those with d³ and low-spin d⁶ configurations, tend to be inert, while those with zero CFSE (d⁰, high-spin d⁵, d¹⁰) are typically labile. libretexts.org

A study on the kinetics of ligand substitution in copper(II) complexes with a tridentate Schiff base and a tetraamine (B13775644) macrocyclic ligand showed a biphasic reaction process, with the initial fast step being dependent on the concentration of the incoming macrocyclic ligand. inorgchemres.org While not directly involving tetrathiomolybdate, this illustrates the complexity of ligand exchange processes in related transition metal complexes.

Table 1: Factors Influencing Ligand Substitution Reactions

FactorDescription
Nature of Ligands The steric and electronic properties of both the incoming and leaving ligands affect the reaction rate and mechanism.
Metal Center The electron configuration and coordination geometry of the molybdenum center influence its lability.
Solvent The polarity and coordinating ability of the solvent can stabilize intermediates and transition states.
Temperature Higher temperatures generally increase the rate of substitution reactions.

Oxo/Sulfido Transfer Reactions

Tetrathiomolybdate and its derivatives are excellent reagents for sulfur transfer reactions. These reactions are analogous to the well-studied oxygen atom transfer (OAT) reactions of oxomolybdenum complexes, which are relevant to the mechanisms of molybdoenzymes. The general mechanism for OAT often involves the nucleophilic attack of a substrate on an oxo ligand. rsc.org

In the context of tetrathiomolybdate, it can act as a sulfur-transfer reagent to convert alkyl halides into the corresponding disulfides. researchgate.net This reactivity highlights the ability of the sulfido ligands to be transferred to an organic substrate. While detailed kinetic studies on sulfido transfer from tetrathiomolybdate are not abundant, the mechanisms are thought to parallel those of OAT. For instance, the kinetics of OAT from an oxo-bridged Mo(V) complex to pyridine-N-oxides were found to follow saturation kinetics, indicating the formation of a precursor complex before the irreversible transfer step. nova.edu A similar pre-equilibrium step is plausible for sulfido transfer reactions.

Photocatalytic OAT has been demonstrated with cis-dioxo molybdenum(VI)-Schiff base complexes, where a ligand-to-metal charge transfer (LMCT) excited state facilitates the reaction. rsc.org This suggests that photochemical methods could also be employed to promote sulfido transfer from tetrathiomolybdate complexes. The reactivity in these systems is often dependent on the electronic properties of the ligands and substrates, with electron-withdrawing groups on the ancillary ligands of the molybdenum complex sometimes enhancing the catalytic activity. rsc.org

Reductive and Oxidative Transformations at the Molybdenum Center

The molybdenum center in tetrathiomolybdate is in the +6 oxidation state. It can undergo both reductive and oxidative transformations, often coupled with changes in the coordination environment. The redox properties of tetrathiomolybdate are particularly relevant in its interactions with other metal ions, such as copper.

Tetrathiomolybdate is known to be a potent copper-chelating agent and its therapeutic effects in conditions like Wilson's disease are linked to its ability to form complexes with copper. mdpi.com The reaction with Cu(II) involves an internal electron transfer, leading to the formation of polymeric products with S-bridged reduced Cu(I) and Mo centers. In contrast, the reaction with Cu(I) can lead to the formation of cluster ions without a change in the oxidation state of the metals.

The redox potential of the Mo(VI)/Mo(V) couple in molybdenum sulfide (B99878) systems is a key parameter governing their reactivity. The electronic structure of the MoS₄²⁻ anion has been studied using first-principles calculations, providing insights into its bonding and optical absorption spectra. researchgate.net In the context of MoS₂ nanostructures, the heterogeneous electron transfer kinetics have been investigated. These studies show that the kinetics are sensitive to surface properties, such as defects and aging, and can be influenced by factors like illumination and applied potential. qub.ac.uk

Activation of Small Molecules (e.g., H₂, N₂, CO, H₂S)

Molybdenum sulfide complexes, including tetrathiomolybdate and related clusters, are known to activate a variety of small, inert molecules, a key step in many catalytic processes.

H₂ Activation: Non-stoichiometric molybdenum sulfide clusters have been studied for their reactions with dihydrogen. Density functional theory (DFT) calculations have shown that H₂ preferentially adsorbs onto molybdenum atoms, particularly those with lower sulfur coordination. osti.gov The activation of H₂ can proceed via a ligand-assisted oxidative addition mechanism. osti.gov

N₂ Activation: Inspired by the iron-molybdenum cofactor of nitrogenase, synthetic molybdenum-sulfur clusters have been investigated for their ability to bind and activate dinitrogen. Anionic clusters such as Mo₅S₂⁻ and Mo₅S₃⁻ have shown reactivity towards N₂. umaine.edu The activation of N₂ can be facilitated by photochemical methods, where a ligand-to-metal charge transfer transition can weaken the N-N bond. umaine.edu

CO Activation: While specific studies on CO activation by tetrathiomolybdate are limited, molybdenum sulfide catalysts are generally known for their role in hydrotreating processes, which can involve reactions with CO.

H₂S Activation: Ammonium (B1175870) tetrathiomolybdate has been identified as a slow-release donor of hydrogen sulfide (H₂S) in aqueous solutions. mdpi.com This property is relevant to the biological signaling roles of H₂S.

Reaction Kinetics and Thermodynamic Studies

Detailed kinetic and thermodynamic data for the reactions of bis(sulfanylidene)molybdenum;sulfanide are not extensively compiled. However, general principles of transition metal reactivity provide a framework for understanding these processes.

The rates of ligand substitution reactions are governed by the activation energy, which is influenced by the crystal field stabilization energy (CFSE) of the ground state and the transition state. libretexts.org Complexes that are thermodynamically stable can be either kinetically labile or inert, and there is no necessary correlation between thermodynamic stability and kinetic reactivity. libretexts.org

For redox reactions, Marcus theory can be used to relate the rate of electron transfer to the thermodynamic driving force (the difference in redox potentials) and the reorganization energy (the energy required for the structural changes of the reactants upon electron transfer). libretexts.org The self-exchange rate constant is a key parameter in this theory. libretexts.org

Thermodynamic data for the Mo-S system, including enthalpies of formation, have been compiled and used to predict phase diagrams. researchgate.net These data are crucial for understanding the stability of different molybdenum sulfide phases under various conditions. The thermal decomposition of MoS₂ has been studied using pressure-temperature diagrams, indicating that reduced pressure and high temperature favor this process. ntnu.no

Table 2: General Kinetic and Thermodynamic Concepts in Tetrathiomolybdate Reactivity

ConceptRelevance to Tetrathiomolybdate Chemistry
Ligand Substitution Mechanisms Reactions likely proceed through associative, dissociative, or interchange pathways, influenced by steric and electronic factors.
Activation Energy (Ea) Governs the rate of reactions; influenced by factors like CFSE and the strength of Mo-S bonds.
Marcus Theory Provides a framework for understanding the rates of electron transfer reactions involving the Mo(VI)/Mo(V) couple.
Thermodynamic Stability Enthalpy and entropy of formation data for Mo-S compounds determine the feasibility of reactions and the stability of products.

Surface Reactivity of Molybdenum Sulfide Nanostructures

Molybdenum disulfide (MoS₂) nanostructures exhibit unique surface reactivity that is critical for their applications in catalysis and sensing. The catalytic activity is often associated with the edge sites of the MoS₂ layers, where sulfur vacancies can form. researchgate.net

The surface of MoS₂ nanoparticles can be modified to enhance their dispersibility and functionality. For example, surface capping with ionic liquids containing chelating moieties can prevent aggregation and create stable dispersions in various solvents. researchgate.net The high surface energy of MoS₂ nanosheets can lead to aggregation, which can be mitigated by templating their growth within the interlayer space of nanoscopic layered silicates. researchgate.net

The reactivity of MoS₂ surfaces can also be tuned. For instance, treatment with temporally shaped femtosecond pulses can alter both the chemical (edge-active sites) and physical (surface periodic micro/nanostructures) properties of MoS₂. researchgate.net

The adsorption and desorption of molecules on the surface of MoS₂ nanostructures are fundamental to their catalytic and sensing applications. The basal plane of MoS₂ is generally considered to be relatively inert, while the edge sites are more reactive.

Studies have shown that MoS₂ with sulfur vacancies exhibits enhanced adsorption of non-polar gases like CO₂ and CH₄. osti.gov The adsorption of water on MoS₂ surfaces has also been investigated, with the Mo-edge being the most favorable for adsorption and dissociation. osti.gov The adsorption of biomolecules on MoS₂ nanosheets is another area of active research, with applications in biosensing and drug delivery. Force fields have been developed to model the non-covalent interactions between MoS₂ surfaces and various organic and biological molecules. osti.gov

The adsorption capacity of MoS₂ nanostructures can be influenced by their morphology. For example, in the adsorption of copper ions, spherical MoS₂ nanoparticles have shown a higher adsorption capacity than lamellar structures. osti.gov The adsorption process is also affected by parameters such as pH, contact time, and temperature.

Table 3: Adsorption Characteristics of MoS₂ Nanostructures

AdsorbateKey Findings
Non-polar gases (CO₂, CH₄) Adsorption is significantly enhanced by the presence of sulfur vacancies on the MoS₂ surface. osti.gov
Water (H₂O) The Mo-edge is the most favorable site for adsorption and dissociation. osti.gov
Biomolecules Adsorption is governed by non-covalent interactions and is crucial for biosensing applications. osti.gov
Metal Ions (e.g., Cu²⁺) Adsorption capacity is influenced by the morphology of the MoS₂ nanostructure and solution pH. osti.gov

Surface Reconstruction and Defect Chemistry

The surface of this compound, commonly known as molybdenum disulfide (MoS₂), is not a perfect, inert plane as might be expected from a van der Waals material. Instead, its reactivity and electronic properties are profoundly influenced by surface reconstructions and a variety of structural defects. These imperfections are crucial in tailoring the material's characteristics for applications ranging from electronics and optoelectronics to catalysis.

Surface Reconstruction

Surface reconstruction in MoS₂ predominantly occurs at the edges of the material, such as in nanoribbons and nanoclusters, which significantly influences their electronic and magnetic properties. The atomic arrangement at these edges can differ substantially from the bulk lattice to minimize surface energy. Theoretical and experimental studies have identified various reconstructions at both Molybdenum (Mo)-terminated and Sulfur (S)-terminated zigzag edges.

Factors such as growth conditions, temperature, and the ratio of molybdenum to sulfur flux play a critical role in determining the specific type of edge reconstruction. For instance, under conditions of high Mo flux, unique Mo-terminated edge reconstructions, such as a distorted 1T (DT) edge and a Mo-Klein edge, have been observed in nanoporous MoS₂ films. These reconstructions can create one-dimensional metallic wires and are credited with enhancing catalytic activity, particularly for the hydrogen evolution reaction (HER), by providing a high density of active edge sites. The stability of different surface stoichiometries and reconstructions is dependent on the chemical potential of the surrounding environment, particularly the partial pressures of hydrogen (H₂) and hydrogen sulfide (H₂S).

Defect Chemistry

The chemistry of defects within the MoS₂ lattice is a critical area of study, as intrinsic defects are often responsible for the material's observed electronic behavior, such as unintentional n-type doping. These structural defects are generally categorized by their dimensionality: point defects (0D), line defects (1D), and grain boundaries (2D).

Point Defects: These are the most common imperfections and involve missing or substituted atoms at single lattice sites. Scanning Tunneling Microscopy (STM) and Transmission Electron Microscopy (TEM) have been instrumental in identifying a variety of point defects. The most prevalent and energetically favorable native point defect in MoS₂ is the single sulfur vacancy (Vₛ). Its concentration can be significant, with native densities reported in the range of 10¹² to 10¹³ cm⁻². Other observed point defects include sulfur divacancies (Vₛ₂), molybdenum vacancies (Vₘₒ) often associated with surrounding sulfur vacancies (Vₘₒₛ₃ or Vₘₒₛ₆), and antisite defects where a Mo atom occupies a sulfur site (Moₛ₂) or vice-versa (S₂ₘₒ).

The formation and stability of these defects are highly dependent on the chemical environment during growth or processing, specifically the sulfur chemical potential. Under Mo-rich (S-poor) conditions, sulfur vacancies and Moₛ antisites are thermodynamically favorable. Conversely, under S-rich conditions, molybdenum vacancies become more stable. The intentional introduction of defects can be achieved through methods like argon ion bombardment or thermal annealing, which allows for the engineering of MoS₂ properties.

The presence of these defects introduces localized electronic states within the band gap of MoS₂, which can be detrimental to device performance but also harnessed for specific applications like catalysis or doping. For instance, sulfur vacancies are known to be active sites for chemical reactions and can be functionalized using molecules like thiols to passivate the defects and modify the material's properties.

Note: Formation energies are approximate values derived from theoretical calculations and can vary based on the specific computational model and conditions. Data sourced from reference.

Line Defects: One-dimensional line defects can form from the aggregation of point defects, particularly sulfur vacancies. These vacancy lines, which often follow a zigzag path, can induce significant lattice compression and create metallic channels within the semiconducting MoS₂ matrix. The formation of such extended defects provides another pathway to engineer the electronic structure of the material on a nanoscale level.

Defect Characterization and Research Findings:

Advanced imaging and spectroscopic techniques are crucial for understanding defect chemistry.

Scanning Tunneling Microscopy (STM): Allows for direct visualization of the atomic and electronic structure of native defects, enabling the determination of their concentration and distribution. STM studies have confirmed that sulfur vacancies are the dominant native point defect and are immobile at room temperature.

X-ray Photoelectron Spectroscopy (XPS): Can be used to monitor changes in the surface stoichiometry, for instance, tracking the decrease in the S:Mo ratio during ion bombardment used to create vacancies.

Density Functional Theory (DFT): Computational DFT studies are essential for calculating the formation energies of different defects, predicting their stability under various conditions, and understanding their impact on the electronic band structure. For example, calculations have shown that while sulfur vacancies are abundant, they act as acceptors and cannot be the sole cause of the commonly observed n-type conductivity, suggesting impurities like Rhenium may play a role in natural samples.

Recent research has also focused on the interaction of defective MoS₂ surfaces with various molecules. Studies have shown that molecules like oxygen (O₂), carbon monoxide (CO), and nitrogen oxides (NO, NO₂) can react with sulfur vacancies, leading to oxidative etching or defect "healing". This reactivity underscores the importance of the surface environment on the stability and properties of MoS₂.

Advanced Applications in Catalysis and Materials Science

Heterogeneous Catalysis

As a heterogeneous catalyst, MoS₂ provides a solid surface on which gas or liquid-phase reactions can occur. Its layered structure and the distinct chemical environment of its edges and basal planes are key to its catalytic activity.

Molybdenum disulfide-based catalysts are indispensable in the petroleum refining industry for the hydrodesulfurization (HDS) of crude oil fractions. acs.orgimoa.info This process is crucial for removing sulfur compounds from fuels such as gasoline and diesel to meet stringent environmental regulations and prevent the emission of sulfur oxides (SOx) upon combustion. nih.govimoa.info

The active phase of industrial HDS catalysts typically consists of MoS₂ nanoparticles promoted with cobalt or nickel, supported on a high-surface-area material like alumina. acs.orgimoa.infonih.govimoa.infonih.gov The reaction involves the catalytic cleavage of carbon-sulfur bonds in organosulfur compounds present in petroleum feedstocks, followed by hydrogenation to form hydrogen sulfide (B99878) (H₂S) and the corresponding hydrocarbon. nih.gov The H₂S is then separated and can be converted to elemental sulfur or sulfuric acid. imoa.info The catalytic activity of promoted MoS₂ catalysts is primarily located at the edges of the MoS₂ slabs. acs.orgnih.gov The presence of promoter atoms like cobalt or nickel at the edges of the MoS₂ structure, forming what is known as the "Co-Mo-S" or "Ni-Mo-S" phase, is crucial for enhancing the catalytic activity. nih.govnih.gov

Table 1: Key Aspects of MoS₂ in Hydrodesulfurization (HDS)

FeatureDescription
Industrial Importance Essential for producing ultra-low-sulfur diesel and other clean fuels. acs.org
Catalyst Composition Typically cobalt- or nickel-promoted MoS₂ supported on alumina. acs.orgimoa.infonih.gov
Active Sites Located at the edges of the MoS₂ crystallites, particularly the "Co-Mo-S" or "Ni-Mo-S" phases. acs.orgnih.gov
Reaction Mechanism Involves the cleavage of C-S bonds in organosulfur compounds and subsequent hydrogenation. nih.gov

Molybdenum disulfide has emerged as a promising and cost-effective electrocatalyst for the hydrogen evolution reaction (HER), a key process in water splitting for hydrogen production. sigmaaldrich.comhgxx.orgunimib.itmaterialsfutures.orgresearchgate.net Water splitting, the process of dissociating water into hydrogen and oxygen, is a cornerstone of renewable energy technologies, and efficient catalysts are needed to facilitate the sluggish kinetics of the HER. sigmaaldrich.commdpi.com

While platinum is the benchmark catalyst for HER, its high cost and scarcity limit its widespread use. sigmaaldrich.com MoS₂ has been identified as a viable alternative due to its high catalytic activity and earth-abundant nature. sigmaaldrich.comunimib.it The catalytic activity of MoS₂ for HER is primarily attributed to its edge sites, where the Gibbs free energy for hydrogen adsorption is close to zero, similar to that of platinum. mdpi.com The basal plane of MoS₂ is largely inert, so much research has focused on synthesizing MoS₂ nanostructures with a high density of exposed edge sites, such as nanoparticles, nanotubes, and vertically aligned nanosheets. hgxx.orgacs.org Furthermore, creating defects and sulfur vacancies in the basal plane can also introduce catalytically active sites. unimib.itduke.eduacs.orgnih.gov

Table 2: Performance Metrics of MoS₂-based HER Catalysts

ParameterDescriptionSignificance
Exchange Current Density A measure of the intrinsic catalytic activity at zero overpotential.Higher values indicate faster reaction kinetics. sigmaaldrich.com
Tafel Slope Describes how the reaction rate changes with applied potential.A lower Tafel slope is indicative of a more efficient catalyst. sigmaaldrich.com
Stability The ability of the catalyst to maintain its performance over time.Crucial for practical, long-term applications. sigmaaldrich.com

Beyond HDS and HER, MoS₂ exhibits catalytic activity in a variety of oxidation and reduction reactions. Its ability to facilitate electron transfer makes it suitable for these transformations.

In the realm of oxidation catalysis, MoS₂-based materials have been explored for the selective oxidation of alcohols and other organic compounds. rsc.orgresearchgate.net The generation of reactive oxygen species on the surface of MoS₂ under certain conditions can drive these oxidation processes. sci-hub.se

A particularly significant area of research is the use of MoS₂ as a catalyst for the nitrogen reduction reaction (NRR), or nitrogen fixation, to produce ammonia (B1221849). researchgate.netacs.orgacs.orgnih.gov This process is a potential alternative to the energy-intensive Haber-Bosch process. acs.org The structure of MoS₂ bears some resemblance to the iron-molybdenum cofactor (FeMoco) in nitrogenase enzymes, which are nature's catalysts for nitrogen fixation. acs.orgresearchgate.net The exposed molybdenum and sulfur sites on the edges or defects of MoS₂ can serve as active centers for the adsorption and activation of dinitrogen (N₂), facilitating its subsequent hydrogenation to ammonia. acs.orgacs.org Enhancing the interaction between N₂ and the MoS₂ surface is a key challenge, and strategies such as creating sulfur vacancies and doping with other elements are being actively investigated. acs.orgnih.gov

The catalytic performance of molybdenum disulfide is intricately linked to its atomic-level structure, specifically the presence of edge sites and defects. duke.edunih.gov The basal plane of the 2H phase of MoS₂, the most common and stable polytype, is relatively inert. rsc.org In contrast, the edges of the MoS₂ layers are coordinatively unsaturated and possess unique electronic states that make them catalytically active. rsc.orgacs.orgstanford.edu

Table 3: Catalytic Activity of Different Sites in MoS₂ for HER

SiteIntrinsic Turnover Frequency (s⁻¹)Typical Tafel Slope (mV/dec)
Edge Sites ~7.565-75
Sulfur Vacancies ~3.265-85
Grain Boundaries ~0.1120-160
(Data adapted from experimental studies on MoS₂ films) duke.eduacs.orgnih.gov

Homogeneous Catalysis

While MoS₂ is predominantly used as a heterogeneous catalyst, molecular analogues of its active sites have been synthesized and studied in homogeneous catalysis. These molecular clusters provide well-defined models to understand the fundamental catalytic mechanisms at a molecular level.

Researchers have successfully designed and synthesized molecular molybdenum sulfide clusters that mimic the active sites of heterogeneous MoS₂ catalysts. lbl.govacs.orgnih.govacs.org These clusters, such as those with [Mo₃S₄]⁴⁺ or [Mo₃S₁₃]²⁻ cores, offer a high density of active sites and can be studied in solution, allowing for detailed mechanistic investigations. nih.govacs.orgresearchgate.netacs.org

These molecular catalysts have shown remarkable activity for the hydrogen evolution reaction, in some cases rivaling the performance of their heterogeneous counterparts. lbl.govresearchgate.net The ability to systematically modify the ligands surrounding the molybdenum sulfide core allows for the fine-tuning of the catalyst's electronic and steric properties to optimize its performance for specific reactions. researchgate.nettdx.cat This molecular engineering approach provides valuable insights into the structure-activity relationships of molybdenum sulfide catalysts, which can guide the design of more efficient heterogeneous catalysts. researchgate.net

Energy Storage and Conversion Technologies

Bis(sulfanylidene)molybdenum;sulfanide, commonly known as molybdenum disulfide (MoS₂), has emerged as a promising electrode material for next-generation energy storage devices, particularly lithium-ion batteries (LIBs) and lithium-sulfur (Li-S) batteries, owing to its unique layered structure and high theoretical capacity. aip.org

Lithium-Ion Batteries:

In LIBs, MoS₂ is investigated as an anode material. Its layered structure, with a larger interlayer spacing (approximately 0.62 nm) compared to graphite (B72142), facilitates the intercalation and deintercalation of lithium ions. frontiersin.orgresearchgate.net The theoretical capacity of MoS₂ as an anode material is significantly higher than that of traditional graphite anodes (theoretical capacity of ~370 mAh/g), with some studies reporting capacities exceeding 1000 mAh/g. aip.orgacs.orgbioengineer.org The reaction mechanism involves the intercalation of lithium ions between the MoS₂ layers, followed by a conversion reaction: MoS₂ + 4Li⁺ + 4e⁻ → Mo + 2Li₂S. aip.org

MoS₂-based AnodeInitial Discharge Capacity (mAh/g)Cycling PerformanceReference
MoS₂ Nanoflakes>1000High cycling stability researchgate.net
MoS₂/Graphene Composite850 (at 0.5 A/g)718 mAh/g after 200 cycles frontiersin.org
MoS₂/Nitrogen-doped Carbon>1200Stable for several hundred cycles bioengineer.org

Lithium-Sulfur Batteries:

In Li-S batteries, which offer a very high theoretical energy density, MoS₂ is utilized primarily in the cathode to mitigate the "shuttle effect" of lithium polysulfides (LiPSs). rsc.orggreencarcongress.com The shuttle effect, where soluble LiPSs migrate between the cathode and anode, leads to a loss of active material and rapid capacity decay. The polar nature of MoS₂ allows it to effectively adsorb and trap LiPSs through chemical and electrostatic interactions, thereby suppressing the shuttle effect. rsc.orggncl.cn

Furthermore, MoS₂ can act as a catalyst to promote the conversion of LiPSs, enhancing the reaction kinetics of the sulfur cathode. researchgate.net This catalytic activity leads to improved rate performance and cycling stability. Composites of MoS₂ with carbonaceous materials are often employed to create a conductive and porous host for sulfur, which not only improves the electrical conductivity of the cathode but also provides physical confinement for the sulfur and LiPSs. gncl.cn Studies have shown that incorporating MoS₂ into the cathode can significantly enhance the initial capacity and long-term cycling stability of Li-S batteries. greencarcongress.comresearchgate.net For example, a doped graphene cathode with MoS₂ loading has demonstrated 100% charge capacity retention over 500 cycles. greencarcongress.com Molybdenum-based materials are also being explored for their lithiophilic properties to suppress dendrite formation on the lithium metal anode. nih.gov

MoS₂ Application in Li-S BatteriesKey ImprovementPerformance MetricReference
MoS₂/rGO in CathodeCatalyzes polysulfide conversionCapacity fade rate of 0.083% per cycle over 600 cycles researchgate.net
MoS₂ in CathodeInhibits shuttle effectInitial capacity of 767.9 mAh/g at 0.2 A/g gncl.cn
MoS₂/Graphene InterlayerPrevents polysulfide shuttlingReversible capacity of 718 mAh/g after 200 cycles frontiersin.org

Molybdenum disulfide (MoS₂) is a promising electrode material for supercapacitors due to its layered structure, which provides a large surface area for charge storage. mdpi.com Supercapacitors store energy through two primary mechanisms: electrical double-layer capacitance (EDLC) and pseudocapacitance. While carbon-based materials are typically used for EDLCs, MoS₂ exhibits both EDLC behavior and pseudocapacitive charge storage through Faradaic reactions involving changes in the oxidation state of molybdenum. frontiersin.org

The performance of MoS₂-based supercapacitors is highly dependent on its phase. The metallic 1T phase of MoS₂ is more conductive and generally exhibits better supercapacitive performance than the semiconducting 2H phase. mdpi.com The capacitance of MoS₂ can be quite high, with some studies reporting values in the range of 400 to 700 F cm⁻³. mdpi.com

To enhance the performance of MoS₂-based supercapacitors, it is often combined with highly conductive materials like carbon nanotubes or graphene. frontiersin.orgnih.gov These composites leverage the high pseudocapacitance of MoS₂ and the excellent conductivity and high surface area of the carbonaceous materials. For example, a flexible and freestanding MoS₂/graphene composite electrode has demonstrated a high specific capacitance of 248 F g⁻¹ at a current density of 5 A g⁻¹ and excellent cycling stability, retaining 93% of its capacitance after 8000 cycles. nih.gov Such flexible supercapacitors have potential applications in wearable and portable electronic devices.

MoS₂-based Supercapacitor ElectrodeSpecific Capacitance (F g⁻¹)Cycling StabilityReference
MoS₂@Graphene (1:9)248 at 5 A g⁻¹97.3% retention after 8000 cycles nih.gov
1T MoS₂-Excellent cyclic and electrochemical stability mdpi.com

Molybdenum disulfide (MoS₂) has garnered significant attention in the field of photovoltaics, particularly for its application in perovskite solar cells (PSCs). Its favorable electronic and optical properties, including high charge carrier mobility and a tunable bandgap, make it a versatile material for enhancing the efficiency and stability of these devices. mdpi.com

MoS₂ has been successfully employed as both an electron transport layer (ETL) and a hole-transporting material (HTM) in PSCs. rsc.orgnih.gov When used as an ETL, MoS₂ can facilitate efficient electron extraction from the perovskite absorber layer and transport to the electrode. Its low-temperature processability is an advantage over traditional ETL materials like TiO₂. rsc.org PSCs fabricated with an MoS₂ ETL have demonstrated power conversion efficiencies (PCEs) comparable to those with conventional ETLs. rsc.org

As a hole-transporting material, MoS₂ thin films have shown the potential to replace expensive and less stable organic HTMs. A single sheet of MoS₂ as an HTM has been reported to significantly improve the PCE of a device from 10.41% (for a device without an HTM) to 20.43%. nih.gov

Furthermore, MoS₂ quantum dots (QDs) and nanoflakes have been used to engineer the interfaces within PSCs. mdpi.comacs.org Incorporating MoS₂ QDs at the interface between the perovskite and the hole transport layer can passivate defects, improve the crystallinity of the perovskite film, and enhance hole collection, leading to an increase in PCE from 17.87% to 19.95% in one study. mdpi.com Similarly, the integration of MoS₂ nanoflakes into the perovskite active layer has been shown to improve solar absorption and charge carrier separation, resulting in a PCE of 15.6% and enhanced long-term stability. acs.org

Role of MoS₂ in Perovskite Solar CellsDevice StructurePower Conversion Efficiency (PCE)Reference
Electron Transport Layerglass/FTO/MoS₂/perovskite/spiro-OMeTAD/Au13.1% rsc.org
Hole-Transporting Material-20.43% nih.gov
Interfacial Passivation (Quantum Dots)-19.95% mdpi.com
Additive in Active Layer (Nanoflakes)FTO/c-TiO₂/m-TiO₂/MoS₂(650 °C)/CH₃NH₃PbI₃15.6% acs.org

Bio-inspired and Biomimetic Systems

Molybdenum is an essential trace element found in the active sites of a wide range of enzymes that catalyze critical redox reactions in the global carbon, nitrogen, and sulfur cycles. nih.gov Synthetic analogs of the molybdenum cofactor (Moco) active sites, often involving molybdenum-sulfur compounds, are crucial for understanding the structure, function, and reaction mechanisms of these metalloenzymes. nih.gov

Nitrogenase: The molybdenum nitrogenase is responsible for biological nitrogen fixation, the conversion of atmospheric nitrogen (N₂) to ammonia (NH₃). nih.govnih.gov The active site of this enzyme is a complex iron-molybdenum cofactor (FeMo-co), which is a MoFe₇S₉ cluster. nih.govmdpi.com While this compound itself is not a direct structural mimic of the entire FeMo-co, molybdenum-sulfur clusters are central to the synthesis of model compounds aimed at replicating the nitrogen-fixing capabilities of nitrogenase. These synthetic systems help to elucidate the potential roles of molybdenum in substrate binding and reduction.

Sulfite (B76179) Oxidase: Sulfite oxidase catalyzes the oxidation of sulfite to sulfate, a vital step in the metabolism of sulfur-containing amino acids. williams.edunih.gov The active site contains a molybdenum atom coordinated to a pyranopterin cofactor. ebi.ac.uk Synthetic models for sulfite oxidase have been developed to mimic its function. For example, the complex [MoO₂(mnt)₂]²⁻ (where mnt²⁻ is 1,2-dicyanoethylenedithiolate) has been shown to catalytically oxidize sulfite to sulfate, providing insights into the oxygen atom transfer mechanism. nih.gov These studies suggest that the reaction may proceed via the attack of the substrate at one of the oxo ligands of the molybdenum complex. nih.gov

DMSO Reductase: Dimethyl sulfoxide (B87167) (DMSO) reductase is a molybdoenzyme found in bacteria that catalyzes the reduction of DMSO to dimethyl sulfide (DMS). wikipedia.org This enzyme is a member of a large family of molybdenum-containing enzymes that feature two pyranopterin cofactors coordinating the molybdenum atom. nih.govnih.gov The catalytic cycle involves an oxygen atom transfer from the substrate to the molybdenum center, which is subsequently reduced. wikipedia.orgnih.gov Structural and functional models of the DMSO reductase active site have been synthesized to probe the details of this oxygen atom transfer chemistry and the electronic structure of the molybdenum center in its various oxidation states. nih.gov

Understanding Electron Transfer and Atom Transfer in Biological Analogues

The study of this compound (commonly known as molybdenum disulfide, MoS₂) and related molybdenum-sulfur complexes provides critical insights into the complex mechanisms of electron and atom transfer in biological systems. These synthetic analogues help to model the active sites of molybdoenzymes, such as nitrogenase and dimethyl sulfoxide (DMSO) reductase, facilitating a deeper understanding of their catalytic cycles.

Nitrogenase, the enzyme responsible for biological nitrogen fixation, features a complex iron-molybdenum cofactor (FeMo-co) where the reduction of dinitrogen (N₂) to ammonia (NH₃) occurs. researchgate.netnih.gov This process involves a series of precisely controlled electron transfer events. nih.gov The enzyme consists of two main components: the Fe-protein, which delivers electrons one at a time, and the MoFe-protein, which contains the FeMo-co active site. nih.govnih.gov The transfer of an electron from the [4Fe-4S] cluster of the Fe-protein to the FeMo-co is mediated by another cluster, the P-cluster, within the MoFe-protein. mdpi.comusu.edu This entire process is coupled with the hydrolysis of ATP. nih.govusu.edu By synthesizing and studying molybdenum-sulfur cluster analogues, researchers can probe the electronic structures and redox properties that enable this multi-electron transfer process, which is fundamental to the activation and reduction of the highly stable N₂ molecule. nih.gov

In addition to electron transfer, molybdenum-centered enzymes are also masters of atom transfer reactions. The DMSO reductase family of enzymes, for instance, catalyzes oxygen atom transfer between a substrate (like DMSO) and the molybdenum center. nih.gov Synthetic bis(dithiolene)molybdenum analogues have been instrumental in modeling the active site of these enzymes. nih.gov Studies on these model complexes allow for detailed kinetic and mechanistic investigations of oxygen atom transfer reactions, providing a foundational understanding of how the enzyme facilitates this chemistry with high efficiency and specificity. nih.gov The intrinsic properties of MoS₂, such as the electron transfer from molybdenum to sulfur atoms creating a negatively charged surface, also play a role in its interactions with biological molecules, further informing the study of enzyme-substrate interactions. aip.org

Sensing Applications

The unique electronic, optical, and structural properties of this compound (MoS₂) have positioned it as a highly promising material in the development of advanced sensing technologies. researchgate.netrsc.org Its two-dimensional layered structure provides a high surface-area-to-volume ratio, which is exceptionally beneficial for sensor applications as it maximizes the interaction sites for target analytes. mdpi.com Furthermore, its tunable bandgap and excellent charge carrier mobility contribute to its high sensitivity in various sensing platforms. mdpi.commdpi.com

MoS₂-based gas sensors have demonstrated significant potential for detecting a wide range of harmful and environmentally relevant gases, often with high sensitivity and selectivity, even at room temperature. acs.orgnih.gov The primary sensing mechanism relies on charge transfer between the MoS₂ surface and the adsorbed gas molecules. researchgate.net When gas molecules adsorb onto the MoS₂ layer, they can either donate or withdraw electrons, leading to a measurable change in the material's electrical resistance. acs.orgresearchgate.net

For instance, n-type MoS₂ typically shows an increase in resistance upon exposure to oxidizing gases like nitrogen dioxide (NO₂) and a decrease in resistance when exposed to reducing gases such as ammonia (NH₃). researchgate.netnih.gov Researchers have focused on enhancing the performance of MoS₂ gas sensors through various strategies, including creating heterostructures with other materials like molybdenum trioxide (MoO₃) or nanocrystalline diamond, and decorating the surface with nanoparticles. acs.orgnih.govyoutube.com These modifications can improve sensitivity, selectivity, and response/recovery times by altering the electronic properties of the MoS₂ or by introducing catalytic effects. nih.govyoutube.com

MoS₂-based MaterialTarget GasOperating TemperatureKey FindingsReference
MoS₂@MoO₃ HeterostructureNO₂125 °CP-type-like response with a detection limit of 0.15 ppm and superb selectivity. nih.gov
MoS₂/H-NCD HeterostructureNO₂, NH₃Room TemperatureImproved sensitivity to both NO₂ (0.157%·ppm⁻¹) and NH₃ (0.188%·ppm⁻¹). acs.org
Pristine few-layer MoS₂Toluene (B28343)100 °CResponse of 49% to 3000 ppm of toluene gas. nih.gov
MoS₂-Pt Nanoparticle CompositeH₂150 °CHigh sensor response (10) and fast response/recovery (8s/19s) for 100 ppm H₂. youtube.com
CVD-grown Trilayer MoS₂O₂, CO₂Not specifiedHigher detection sensitivity for O₂ compared to CO₂ at ppm levels. rsc.org

In the realm of biomedical and environmental monitoring, MoS₂ serves as a versatile platform for the fabrication of highly sensitive biosensors and chemical sensors. acs.orgresearchgate.net Its biocompatibility, large surface area for biomolecule immobilization, and diverse transduction capabilities make it an ideal material for detecting a wide array of analytes, including DNA, proteins, glucose, and pesticides. mdpi.comresearchgate.net

MoS₂-based biosensors can be categorized into several types, including field-effect transistor (FET) biosensors, optical sensors, and electrochemical sensors. rsc.orgacs.org

FET Biosensors: In this configuration, MoS₂ acts as the semiconducting channel. scispace.com The binding of charged biomolecules (like DNA or proteins) to the MoS₂ surface modulates the channel's conductivity, allowing for label-free and highly sensitive detection, with sensitivities reported to be orders of magnitude higher than graphene-based devices. mdpi.comscispace.com

Optical Sensors: These sensors often leverage the fluorescence quenching properties of MoS₂. A fluorescently-labeled probe (e.g., a DNA strand) is adsorbed onto the MoS₂ surface, quenching its fluorescence through fluorescence resonance energy transfer (FRET). researchgate.net Upon introduction of the target analyte, the probe is released from the surface, restoring fluorescence and enabling detection. researchgate.net

Electrochemical Sensors: The excellent electrocatalytic properties and high conductivity of MoS₂ composites enhance electron transfer rates, which is crucial for high-performance electrochemical sensing. researchgate.net These sensors have been successfully used for the detection of various compounds, including the pesticide glyphosate. nih.gov

Sensor TypeAnalyteDetection PrincipleKey Performance MetricReference
Electrochemical BiosensorChikungunya virus DNAElectrochemical detectionDetection range of 0.1 nM to 100 µM. mdpi.com
FET BiosensorProteinsField-effect transductionSensitivity exceeding 200 at femtomolar concentrations. scispace.com
Fluorescence BiosensorProstate Specific Antigen (PSA)Fluorescence Resonance Energy Transfer (FRET)Detection based on fluorescence quenching by MoS₂ nanosheets. researchgate.net
FET Biosensor (GM Heterostructure)BiomoleculesField-effect transductionGM (graphene on MoS₂) configuration showed higher sensitivity and lower LOD than MG. mdpi.com
Electrochemical SensorGlyphosateEnzymatic (Glycine Oxidase)Detection limit of 4.0 µM for MoS₂-modified electrodes. nih.gov

Theoretical and Computational Chemistry of Bis Sulfanylidene Molybdenum;sulfanide

Ab Initio and Density Functional Theory (DFT) Calculations for Molecular Properties

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical modeling methods used to investigate the electronic structure of many-body systems, such as atoms and molecules. ntu.edu.sg DFT, in particular, has become a versatile tool in computational chemistry for its balance of accuracy and computational cost, making it suitable for studying the properties of materials like molybdenum trisulfide. ntu.edu.sgchemrxiv.org

Table 1: Representative Calculated Geometrical Parameters for a Molybdenum Sulfide (B99878) Monomer

ParameterDescriptionTypical Calculated Value (DFT)
Mo-S Bond LengthThe distance between the Molybdenum and a Sulfur atom.~2.2 - 2.5 Å
S-Mo-S Bond AngleThe angle formed by two Sulfur atoms with the Molybdenum atom at the vertex.~110° - 120°

Note: The values presented are representative and derived from DFT studies on related molybdenum sulfide structures. The exact parameters for a specific MoS₃ configuration may vary based on the computational method and basis set used.

Vibrational frequency analysis is a computational technique that predicts the infrared (IR) and Raman spectra of a molecule. ramanlife.com This is achieved by calculating the second derivatives of the energy with respect to the atomic positions, which generates a Hessian matrix. Diagonalizing this matrix yields the vibrational modes and their corresponding frequencies. ramanlife.com These calculations are essential for validating an optimized structure; a true energy minimum will have no imaginary frequencies. mcrnano.com

For molybdenum sulfides, Raman spectroscopy is a powerful characterization tool. wikipedia.org Theoretical calculations can predict the key vibrational modes. In molybdenum disulfide (MoS₂), two prominent Raman peaks are the E¹₂g mode, an in-plane vibration of Mo and S atoms, and the A₁g mode, which corresponds to the out-of-plane vibration of S atoms. uni-muenchen.de The calculated frequencies for these modes in MoS₂ are typically around 383 cm⁻¹ (E¹₂g) and 407 cm⁻¹ (A₁g). uni-muenchen.de For molybdenum trisulfide, one would expect to see characteristic frequencies related to Mo-S stretching, S-S stretching (from disulfide units), and various bending modes. Computational predictions help in assigning the peaks observed in experimental spectra to specific atomic motions within the molecule.

Table 2: Predicted Vibrational Modes and Frequencies for Molybdenum Sulfide Systems

Vibrational ModeDescriptionTypical Frequency Range (cm⁻¹)
Mo-S StretchStretching vibration of the Molybdenum-Sulfur bond.350 - 450
S-S StretchStretching of the disulfide (S₂²⁻) bond.500 - 550
Mo-S-Mo BendBending motion involving a bridging Sulfur atom.~200

Note: Frequency ranges are based on DFT calculations and experimental data from various molybdenum sulfide clusters and compounds.

Analysis of the electronic charge distribution within a molecule provides insight into its chemical bonding and reactivity. wikipedia.org DFT calculations generate the electron density, from which partial atomic charges can be estimated using methods like Mulliken population analysis. nih.gov This analysis partitions the total electron density among the atoms in the molecule, indicating regions of electron surplus or deficiency. nih.govschrodinger.com

In molybdenum sulfide compounds, there is a significant covalent character to the Mo-S bonds, but also a degree of ionicity due to the difference in electronegativity between molybdenum and sulfur. nist.gov Mulliken population analysis on monolayer MoS₂ shows a net charge transfer from the molybdenum atom to the sulfur atoms. DFT calculations indicate that the Mo atom carries a partial positive charge (e.g., +0.416 e), while each S atom carries a partial negative charge (e.g., -0.208 e). nist.gov This charge distribution is crucial for understanding how the material interacts with other molecules, for instance, in catalytic applications. Similar charge separation is expected in MoS₃, influencing its surface chemistry and adsorption properties.

Table 3: Calculated Mulliken Atomic Charges for Molybdenum Disulfide (MoS₂)

AtomCalculated Partial Charge (e)
Molybdenum (Mo)+0.416
Sulfur (S)-0.208

Note: These values are for monolayer MoS₂ and serve as an example of charge distribution in molybdenum sulfide systems. Values for MoS₃ would depend on its specific structure.

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of orbitals that extend over the entire molecule. researchgate.net Of particular importance are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, stability, and electronic properties. youtube.comresearchgate.net A small HOMO-LUMO gap generally indicates high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Computational methods like DFT are widely used to calculate the energies of these frontier orbitals. rsc.org For semiconductor materials like molybdenum sulfides, the HOMO-LUMO gap is analogous to the electronic band gap. youtube.com The HOMO represents the valence band maximum, and the LUMO represents the conduction band minimum. This gap determines the energy of the lowest possible electronic excitation and influences the material's optical and electronic behavior. rsc.org Analyzing the spatial distribution of the HOMO and LUMO can also predict the most likely sites for nucleophilic (electron donation, associated with the HOMO) and electrophilic (electron acceptance, associated with the LUMO) attacks.

Table 4: Representative Frontier Orbital Energies from DFT Calculations

Orbital/ParameterDescriptionTypical Energy Range (eV)
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.-5.0 to -6.5
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.-3.0 to -4.5
HOMO-LUMO GapEnergy difference between LUMO and HOMO.1.5 to 2.5

Note: These are representative energy values for semiconductor materials similar to molybdenum sulfides. The exact values depend on the specific molecular structure and computational level of theory.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is an indispensable tool for elucidating complex reaction mechanisms. By mapping the potential energy surface (PES) of a reaction, researchers can identify reactants, products, intermediates, and the transition states that connect them. This provides a detailed, step-by-step understanding of how a chemical transformation occurs.

A transition state (TS) is a specific configuration along a reaction coordinate that represents the highest energy barrier reactants must overcome to form products. It corresponds to a first-order saddle point on the potential energy surface, having zero gradients and exactly one imaginary vibrational frequency. rsc.org Locating this fleeting structure is a primary goal in computational reaction mechanism studies.

Algorithms for transition state searching, such as synchronous transit-guided quasi-Newton (QST) methods, are used to find these saddle points. rsc.org Once a transition state is located, its structure provides crucial information about the bond-breaking and bond-forming processes. The single imaginary frequency corresponds to the motion of atoms along the reaction coordinate, effectively animating the transformation from reactant to product. mcrnano.com

To confirm that a located transition state correctly connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC calculation maps the minimum energy path downhill from the transition state in both the forward and reverse directions, ideally leading to the reactant and product energy minima.

A relevant application for molybdenum sulfides is in catalysis, particularly hydrodesulfurization (HDS), a critical process in petroleum refining. DFT calculations have been used extensively to study the mechanism of HDS on MoS₂-based catalysts. For example, the desulfurization of thiophene (B33073) involves its adsorption onto the catalyst surface, followed by C-S bond cleavage. Computational studies can model this process, identifying the transition state for the C-S bond scission and calculating the activation energy barrier, which determines the reaction rate. Such studies provide atomic-level insights that are vital for designing more efficient catalysts.

Free Energy Profiles and Kinetic Barriers

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanisms and energetics of catalytic processes involving molybdenum disulfide (MoS₂). The calculation of free energy profiles and the determination of kinetic barriers are crucial for understanding catalyst activity, with a significant focus on the Hydrogen Evolution Reaction (HER).

The HER is a key electrochemical process for hydrogen production, and MoS₂ has been identified as a promising, low-cost catalyst. osti.gov Theoretical studies have shown that the catalytic activity of MoS₂ is predominantly associated with its edge sites, as the basal plane is relatively inert. osti.govrsc.org DFT calculations of the Gibbs free energy of hydrogen adsorption (ΔGH) on different sites of the MoS₂ structure are a primary tool for predicting HER activity. An ideal catalyst exhibits a ΔGH value close to zero, facilitating both the adsorption of protons and the desorption of hydrogen gas.

Theoretical studies indicate that coordinately unsaturated Mo single atoms on molybdenum disulfide can significantly increase the bond strength between adsorbed hydrogen atoms and the substrate, leading to fast hydrogen adsorption/desorption kinetics. arxiv.org The free energy profiles for HER on pristine MoS₂, sulfur vacancies, and Mo single-atom sites show that the unsaturated single atoms achieve an almost zero hydrogen adsorption free energy, indicating superior intrinsic activity. arxiv.org

Kinetic barriers for the elementary steps of HER—the Volmer, Heyrovský, and Tafel reactions—have been computed. For the metallic 1T phase of MoS₂, DFT calculations revealed that at approximately 25% hydrogen coverage, the Volmer reaction has a very low activation barrier of about 0.16 eV. osti.gov In the subsequent hydrogen desorption process, the Heyrovský reaction, with an activation barrier of ~0.62 eV, is kinetically more favorable than the Tafel reaction, which has a barrier of ~1.07 eV. osti.gov The inclusion of an explicit potential model in calculations can significantly affect the calculated reaction energies and activation barriers compared to implicit models. otago.ac.nz

Furthermore, first-principles calculations on template-grown MoS₂ nanowires have predicted ultralow kinetic barriers for H₂ evolution. figshare.com The calculated kinetic barrier for the Tafel mechanism on the Mo edges of these nanowires is only 0.49 eV, making the Volmer-Tafel mechanism highly efficient. figshare.com Doping MoS₂ with other metals, such as platinum, has also been explored computationally. Theoretical calculations reveal that a sulfur atom adjacent to a Pt dopant in the MoS₂ lattice can act as a highly active site for HER, with a calculated ΔGH* of approximately 0.04 eV, which is very close to that of benchmark Pt catalysts. sci-hub.se

Calculated Kinetic Barriers and Free Energies for HER on MoS₂ Catalysts

Catalyst SystemReaction StepCalculated Barrier / Free Energy (eV)Computational Method
1T-MoS₂Volmer Reaction~0.16DFT osti.gov
1T-MoS₂Heyrovský Reaction~0.62DFT osti.gov
1T-MoS₂Tafel Reaction~1.07DFT osti.gov
MoS₂ Nanowires on Au(755)Tafel Mechanism (Mo edge)0.49First-Principles Calculations figshare.com
Pt-doped MoS₂ΔGH(S atom near Pt)~0.04DFT sci-hub.se
Unsaturated Mo Single Atoms on MoS₂ΔGH~0DFT arxiv.org

Solid-State Electronic Structure Calculations (e.g., Band Structure, Density of States)

The electronic properties of molybdenum disulfide are highly dependent on its structure, particularly the number of layers. Solid-state electronic structure calculations, primarily using DFT, have been pivotal in understanding these properties. Bulk MoS₂, in its stable 2H phase, is an indirect band gap semiconductor. uottawa.camatec-conferences.org Theoretical calculations place this indirect band gap in the range of 1.30 eV to 1.45 eV. matec-conferences.orgacs.org

A remarkable transition occurs when bulk MoS₂ is thinned down to a single monolayer. The material transforms from an indirect to a direct band gap semiconductor. uottawa.caresearchgate.net This is attributed to the sensitivity of the orbitals involved in the indirect transition to the interlayer van der Waals forces, which are absent in the monolayer. uottawa.ca The direct band gap in monolayer MoS₂ is located at the K-point of the Brillouin zone. researchgate.netaip.org Calculated values for this direct band gap are typically around 1.60-1.79 eV, which is in reasonable agreement with experimental values of approximately 1.90 eV. uottawa.caaip.org This direct band gap is crucial for optoelectronic applications as it enhances light absorption and emission efficiency. aip.org

The Density of States (DOS) and Projected Density of States (PDOS) calculations provide further insight into the orbital contributions to the electronic structure. For monolayer MoS₂, the valence band maximum is primarily composed of molybdenum d-orbitals and sulfur p-orbitals. aip.orgresearchgate.net The conduction band minimum, on the other hand, is dominated by molybdenum d-orbitals. aip.orgresearchgate.net The total DOS shows the semiconducting nature of MoS₂ with a clear gap region devoid of electronic states around the Fermi level. matec-conferences.orgaip.org Bending or applying strain to MoS₂ layers can induce a semiconductor-to-metallic transition by modifying the overlap between Mo d-orbitals and S p-orbitals, which is reflected in the DOS as the emergence of states at the Fermi level. mdpi.com

Theoretical and Experimental Band Gap Values for MoS₂

Material FormBand Gap TypeTheoretical Value (eV)Experimental Value (eV)
Bulk MoS₂Indirect1.30 - 1.45 matec-conferences.orgacs.org~1.29 - 1.37 matec-conferences.orgacs.org
Monolayer MoS₂Direct1.60 - 1.79 uottawa.caaip.org~1.8 - 1.9 matec-conferences.orgaip.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for investigating the dynamic behavior, mechanical properties, and synthesis processes of materials like molybdenum disulfide at an atomic scale. To perform these simulations, accurate interatomic potentials, or force fields, are essential. For MoS₂, potentials such as the Stillinger-Weber (SW) and ReaxFF have been developed and parameterized. acs.orgaip.org These potentials are typically fitted to experimental data, like phonon spectra, or to results from first-principles calculations to ensure they accurately describe the interactions between Mo and S atoms. aip.org

MD simulations have been used to study the mechanical and thermal properties of single-layer MoS₂ (SLMoS₂). For instance, simulations using a parameterized SW potential have explored the effects of size, chirality, and strain on the Young's modulus and thermal conductivity. aip.org These studies have highlighted the significant impact of free edges on the properties of MoS₂ nanoribbons, where edge effects can reduce both mechanical strength and thermal stability. aip.org Other MD studies have investigated the anisotropic nature of thermal transport in MoS₂, finding a significant difference in thermal conductivity along and across the basal planes, which is in good agreement with experimental observations on thin films. researchgate.net

Beyond material properties, MD simulations are also employed to model the synthesis of MoS₂. Reactive MD simulations using the ReaxFF force field have been used to analyze the atomic-scale mechanisms of MoS₂ growth via chemical vapor deposition (CVD). acs.org These simulations have elucidated the complex, multi-step process of the initial sulfidation of molybdenum trioxide (MoO₃) surfaces, a common precursor route, involving oxygen evolution, the formation of sulfur-oxygen species, and the final formation of Mo-S bonds. acs.org Such simulations provide mechanistic insights that are difficult to obtain experimentally and can help optimize synthesis conditions.

Machine Learning Approaches in Molybdenum-Sulfur Chemistry

Machine learning (ML) is increasingly being applied in materials science to accelerate the discovery and design of new materials and to gain deeper insights into complex chemical systems. In the field of molybdenum-sulfur chemistry, ML approaches are being used for several purposes, from predicting synthesis outcomes to developing highly accurate interatomic potentials.

One significant application is in optimizing the synthesis of MoS₂ materials. The chemical vapor deposition (CVD) process for growing high-quality, large-area MoS₂ involves a complex parameter space, including temperature, precursor ratios, and gas flow rates. nih.govnih.gov ML models, such as Gaussian process regression, can be trained on experimental or simulation data to predict the outcome of a synthesis run based on these input parameters. nih.govnih.gov These models can then be used to efficiently search the vast experimental parameter space to identify the optimal conditions for synthesizing MoS₂ with desired properties, such as large crystal size, thereby reducing the time and cost associated with trial-and-error experimentation. nih.govnih.gov

Another powerful application of ML is in the development of force fields for molecular dynamics simulations. While traditional force fields are based on fixed functional forms, ML potentials can learn complex, many-body atomic interactions directly from large quantum mechanical datasets (e.g., from DFT calculations). aps.org For example, the Spectral Neighbor Analysis Potential (SNAP) is a machine-learned potential that has been developed for molybdenum (Mo). aps.org By training on a diverse set of DFT-computed energies, forces, and stress tensors, the resulting Mo SNAP model can achieve near-DFT accuracy in predicting a wide range of material properties, including elastic constants, melting points, and defect energies, but at a fraction of the computational cost. aps.org This allows for larger and longer timescale simulations than are feasible with direct DFT. This approach of combining ML with materials data is a key strategy in accelerating the design of high-performance materials. oaepublish.com

Advanced Materials and Nanoscale Phenomena

Fabrication of Molybdenum Sulfide (B99878) Nanostructures (e.g., Nanosheets, Nanoflowers, Quantum Dots)

The synthesis of molybdenum disulfide nanostructures is a critical step in harnessing their unique properties for various applications. Researchers have developed several methods to create diverse morphologies, including nanosheets, nanoflowers, and quantum dots. These fabrication techniques can be broadly categorized into top-down and bottom-up approaches. encyclopedia.pub

Top-down methods involve the exfoliation of bulk MoS₂ crystals into thinner layers. nih.gov Mechanical exfoliation, the original method used to isolate graphene, can produce high-quality, single- to few-layer MoS₂ nanosheets, which are ideal for fundamental studies. atlantis-press.com Liquid-phase exfoliation, another top-down approach, involves sonicating bulk MoS₂ powder in a suitable solvent to overcome the weak van der Waals forces between the layers, resulting in a dispersion of nanosheets. xjtu.edu.cn

Bottom-up approaches, on the other hand, build nanostructures from atomic or molecular precursors. Chemical vapor deposition (CVD) is a widely used technique to grow large-area, high-quality, and uniform mono- or few-layer MoS₂ nanosheets directly on various substrates. encyclopedia.pubnih.gov This method involves the reaction of molybdenum and sulfur precursors at elevated temperatures. encyclopedia.pub Hydrothermal and solvothermal synthesis are versatile solution-based methods that allow for the controlled fabrication of various MoS₂ nanostructures, including nanosheets and more complex architectures like nanoflowers, by adjusting reaction parameters such as temperature, time, and precursors. encyclopedia.pubnih.govmdpi.comacs.org

Molybdenum disulfide quantum dots (QDs), which are nanometer-sized semiconductor particles, are fabricated through methods like hydrothermal synthesis, sonication-assisted liquid-phase exfoliation, and laser-assisted exfoliation. nih.govacs.orgresearchgate.netmdpi.com These QDs exhibit quantum confinement effects, leading to unique photoluminescence properties. nih.govacs.orgmdpi.com

Fabrication MethodNanostructure TypeKey AdvantagesKey Disadvantages
Top-Down
Mechanical ExfoliationNanosheetsHigh crystal qualityLow yield, small lateral size
Liquid-Phase ExfoliationNanosheets, Quantum DotsScalable, simpleCan introduce defects, residual solvent contamination
Bottom-Up
Chemical Vapor Deposition (CVD)NanosheetsLarge area, high uniformity, controllable thicknessHigh temperature, complex setup
Hydrothermal/SolvothermalNanosheets, Nanoflowers, Quantum DotsControllable morphology, scalableCan result in impurities, requires high pressure
Microwave-Assisted HydrothermalNanostructuresFast, low-cost
Laser AblationQuantum DotsHigh purityExpensive equipment

Surface Functionalization and Interface Engineering

To further tailor the properties of molybdenum disulfide nanostructures and integrate them into functional devices, surface functionalization and interface engineering are crucial. acs.orgnih.gov These strategies aim to modify the surface chemistry and create heterojunctions with other materials, thereby enhancing performance in various applications. rsc.orgrsc.org

The surface of MoS₂ can be modified through both covalent and non-covalent functionalization. Covalent functionalization involves the formation of strong chemical bonds between the MoS₂ surface and functional molecules. One approach involves creating sulfur vacancies in the MoS₂ lattice, which can then serve as active sites for chemical reactions. Another method utilizes diazonium chemistry to directly functionalize the basal plane of semiconducting 2H-MoS₂ without the need for harsh pretreatments, preserving its intrinsic properties. qub.ac.ukacs.org This allows for the attachment of a wide variety of organic functional groups, enabling the tuning of its electronic and optical properties. qub.ac.uknih.gov

Non-covalent functionalization relies on weaker interactions, such as van der Waals forces, electrostatic interactions, and π-π stacking, to adsorb molecules onto the MoS₂ surface. arxiv.org This approach is less disruptive to the MoS₂ lattice and can be used to modify its surface properties, for instance, by tuning the surface charge density using different exfoliants. rsc.org

Functionalization StrategyDescriptionAdvantagesDisadvantages
CovalentFormation of chemical bonds with the MoS₂ surface.Robust and stable modification, significant property tuning.Can introduce defects, may alter intrinsic properties.
Non-CovalentAdsorption of molecules via weaker interactions.Preserves the intrinsic structure and properties of MoS₂, simple process.Less stable, weaker interaction.

Creating heterojunctions by combining MoS₂ with other materials is a powerful strategy to engineer novel functionalities. rsc.org The interface between the two materials can lead to synergistic effects, enhancing properties beyond those of the individual components. rsc.org

A prominent example is the MoS₂/graphene heterostructure. acs.orgnih.govacs.org Graphene, with its excellent electrical conductivity and high carrier mobility, can act as an efficient charge transport layer when combined with the semiconducting and photoresponsive MoS₂. acs.orgmdpi.com These heterostructures have shown great promise in optoelectronic devices, such as photodetectors and field-effect transistors, by facilitating efficient charge separation and transfer. atlantis-press.comacs.orgmdpi.com The formation of these composites can be achieved through various methods, including simple mixing and ball-milling of MoS₂ and graphene nanoplatelets. acs.org Stirring-assisted hydrothermal in-situ growth has also been employed to create highly dispersed MoS₂/g-C₃N₄ composites with enhanced interfacial contact. mdpi.com

Interface engineering in these heterostructures is critical for optimizing device performance. acs.orgnih.govrsc.orgrsc.orghocityu.com By carefully controlling the interface, it is possible to modulate the electronic band alignment, reduce contact resistance, and enhance catalytic activity. rsc.orgrsc.org

Two-Dimensional (2D) Material Properties and Applications

Monolayer and few-layer MoS₂ exhibit a range of remarkable properties that are absent in their bulk counterpart, making them highly attractive for next-generation electronic and optoelectronic applications. atlantis-press.comnanografi.comacs.org

The electronic and optical properties of 2D MoS₂ can be intentionally tuned through strain engineering and the introduction of defects. Applying mechanical strain to an MoS₂ monolayer can modify its band structure and, consequently, its conductivity and photoluminescence. researchgate.netosti.govaip.org Both tensile and compressive strain can be introduced, and the type of strain can depend on the defects present in the lattice. researchgate.netosti.gov This provides a pathway to controllably alter the material's properties for specific applications. osti.gov

Defects, such as sulfur vacancies, can also be deliberately introduced, for example, through ion irradiation. researchgate.net These defects can act as active sites for catalysis or serve as trapping centers for charge carriers, influencing the material's electronic and optical response. The interplay between strain and defects offers a powerful tool for tailoring the functionality of 2D MoS₂. xjtu.edu.cnresearchgate.netdoaj.org

The unique electronic band structure of monolayer MoS₂ gives rise to exciting possibilities in the fields of spintronics and optoelectronics. bohrium.comresearchgate.netyoutube.com Unlike its bulk form, which has an indirect bandgap of about 1.2 eV, monolayer MoS₂ possesses a direct bandgap of approximately 1.8 eV. ossila.comnanografi.com This direct bandgap allows for efficient light absorption and emission, making it a promising material for photodetectors, light-emitting diodes (LEDs), and solar cells. atlantis-press.comrsc.orgresearchgate.net

Furthermore, the strong spin-orbit coupling and the breaking of inversion symmetry in monolayer MoS₂ lead to a phenomenon known as valley polarization. This allows for the selective excitation of electrons in specific momentum-space valleys using circularly polarized light, opening up possibilities for valleytronics, a new paradigm in information processing that utilizes the valley degree of freedom of electrons. ossila.com The combination of these unique electronic and spin properties positions 2D MoS₂ as a key material for future advancements in spintronics and optoelectronics.

Emerging Research Directions and Future Perspectives

Integration of Bis(sulfanylidene)molybdenum;sulfanide Systems in Multi-component Architectures

The integration of MoS₂ into multi-component architectures is a rapidly advancing field aimed at creating materials with synergistic or novel functionalities. By forming heterojunctions and composites, researchers can overcome the limitations of standalone MoS₂ and unlock enhanced performance for various applications.

Another promising approach involves creating heterostructures with other transition metal compounds. Composites of molybdenum carbide (Mo₂C) and MoS₂ have demonstrated significantly improved catalytic performance. The heterostructure allows Mo₂C to act as an electron conduit due to its noble metal-like characteristics, which enhances the electrical conductivity of the MoS₂. mdpi.com This synergistic effect, coupled with the numerous crystal defects and large specific surface area of the layered MoS₂, provides more active sites for catalysis. mdpi.com Similarly, lateral heterostructures of MoS₂ and tungsten disulfide (WS₂) can form intrinsic monolayer p-n junctions, which have potential applications in photodiodes and other electronic devices. acs.org

The table below summarizes key findings on the integration of MoS₂ in multi-component systems.

Component Material Architecture Type Key Enhancement Potential Application
Graphitic Carbon Nitride (g-C₃N₄)HeterojunctionEnhanced charge separationPhotocatalytic Hydrogen Evolution mdpi.com
Molybdenum Carbide (Mo₂C)Composite HeterostructureImproved electrical conductivity and more active sitesElectrocatalysis mdpi.com
Tungsten Disulfide (WS₂)Lateral HeterostructureFormation of intrinsic p-n junctionsPhotodiodes, Electronics acs.org
Molybdenum Trioxide (MoO₃)Interfacial HybridizationEnhanced hydrogen evolution activityElectrocatalytic Water Splitting lbl.gov

Development of In-situ and Operando Characterization Techniques

To truly understand and engineer the properties of MoS₂-based materials, it is crucial to observe their behavior under real-time reaction conditions. The development of in-situ and operando characterization techniques has been pivotal in providing unprecedented insights into the dynamic structural and electronic changes of these materials during catalytic processes.

Operando ambient-pressure X-ray photoelectron spectroscopy (APXPS) has been instrumental in tracking the transformation of amorphous molybdenum sulfide (B99878) (MoS₃) nanoparticles into defective MoS₂ during the hydrogen evolution reaction (HER). acs.orgdiva-portal.orgresearchgate.net These studies have demonstrated that under operating conditions, the surface sites of MoS₃ are gradually converted to MoS₂, and the resulting electrolytic current densities are proportional to the extent of this transformation. acs.orgdiva-portal.org This provides direct evidence that the MoS₂ phase is critical for enhanced HER activity. researchgate.net

Operando Raman spectroscopy has offered molecular-level insights, for the first time directly identifying sulfur atoms in amorphous MoSₓ as the catalytically active sites for H⁺ reduction. acs.org This technique allows for the observation of molecular fingerprints of the species present during the electrochemical reaction. acs.org

Furthermore, in-situ and operando X-ray diffraction (XRD) and X-ray absorption spectroscopy (XAS) have been employed to study the structural evolution of MoS₂ during processes like electrochemical lithiation. acs.orgacs.org For example, in-situ XRD has shown that the bulk 2H-MoS₂ phase converts to 1T-LiₓMoS₂ upon discharge, a change that is only partially reversible. acs.org These advanced characterization methods are crucial for understanding the mechanisms behind capacity fade and for designing more stable electrode materials. acs.org In-situ environmental transmission electron microscopy (TEM) provides atomic-scale observations of processes like the initiation of MoS₂ oxidation. stanford.edu

Technique Information Gained Observed Phenomenon
Operando APXPSReal-time surface composition changesConversion of MoS₃ to defective MoS₂ during HER acs.orgdiva-portal.orgresearchgate.net
Operando Raman SpectroscopyIdentification of active sitesSulfur atoms identified as active sites for H⁺ reduction acs.org
In-situ & Operando XRD/XASStructural and phase transformationsPhase conversion of 2H-MoS₂ to 1T-LiₓMoS₂ during lithiation acs.orgacs.org
In-situ Environmental TEMAtomic-scale reaction mechanismsOxidation initiation at the atomic level stanford.edu

Rational Design of Molybdenum-Sulfur Catalysts with Enhanced Selectivity and Durability

The rational design of MoS₂-based catalysts focuses on precisely tuning their atomic and electronic structures to achieve superior activity, selectivity, and long-term stability. Key strategies in this area include defect engineering, transition metal doping, and the use of supportive architectures.

A significant focus has been on creating and stabilizing sulfur (S) vacancies in the MoS₂ lattice, as these defects can act as new active centers for reactions like the HER. osti.govdtu.dk However, these vacancies are often unstable. A successful strategy to address this involves supporting MoS₂ with S-vacancies on a defective vertical graphene network (VGN). dtu.dkresearchgate.net This 2D-2D interface helps to stabilize the S-vacancies, leading to a catalyst with greatly increased stability over hundreds of hours. osti.govdtu.dk Theoretical calculations have shown that line-shaped S-vacancies are energetically favorable and exhibit consistently high HER activity that is less sensitive to the vacancy concentration. osti.govdtu.dk

Transition metal doping is another powerful tool for fine-tuning the catalytic properties of MoS₂. stanford.eduresearchgate.net Density functional theory (DFT) studies have shown that doping can modify the sulfur binding strength at the edge sites, which in turn determines the hydrogen binding energy. stanford.edu This provides a descriptor-based framework for selecting dopants to either strengthen or weaken the binding of key reaction intermediates as needed. stanford.edu For example, first-principles calculations have shown that modulating Co–MoS₂ with ultrafine palladium (Pd) can increase the number of active sites and boost HER activity. rsc.org

The table below highlights different rational design strategies and their impact on catalyst performance.

Design Strategy Mechanism Resulting Improvement Reference
Sulfur Vacancy Creation & StabilizationCreating active sites and stabilizing them with a defective graphene support.Enhanced HER activity and long-term durability (over 500 hours). osti.govdtu.dkresearchgate.net
Transition Metal DopingModifying the electronic structure and binding energies of active sites.Fine-tuned catalytic activity for specific reactions. stanford.eduresearchgate.net
Single-Atom Catalyst SupportUtilizing MoS₂ to support single atoms (e.g., Cu) to create highly active sites.Enhanced peroxidase-like activity. rsc.org
"Click" Chemistry with PalladiumEngineering unsaturated sulfur edges via strong coupling with ultrafine Pd ensembles.Activation and stabilization of inert basal plane S sites for HER. rsc.org

Exploration of New Molybdenum Oxidation States and Coordination Environments

Expanding the known chemistry of molybdenum in sulfide-based materials involves exploring less common oxidation states and coordination environments, which can lead to novel catalytic and electronic properties. While Mo in MoS₂ is typically in the +4 oxidation state, other states can be accessed and stabilized.

X-ray photoelectron spectroscopy (XPS) studies of amorphous molybdenum sulfide films have revealed the presence of both Mo⁴⁺ and Mo⁶⁺ centers. acs.org The Mo⁶⁺ is often attributed to the formation of MoO₃, which can occur during synthesis or sample handling. acs.org The interplay between different oxidation states is crucial; for instance, operando studies have shown that molybdenum oxide species can promote the thermal oxidation of MoS₂ monolayers. stanford.edu

Computational studies using density functional theory (DFT) have been instrumental in exploring the structure and stability of non-stoichiometric molybdenum sulfide clusters (MoₓSᵧ). ncepu.edu.cnrsc.org These studies have found that in S-rich clusters, Mo atoms with a +6 oxidation state can appear. ncepu.edu.cn Furthermore, the coordination of Mo atoms in these clusters can differ from the bulk material, with some Mo atoms having a coordination number of five, as opposed to the typical six in layered MoS₂. ncepu.edu.cn These unique coordination environments can influence the material's reactivity, such as its ability to adsorb and dissociate hydrogen molecules. ncepu.edu.cnrsc.org DFT calculations on dimeric (Mo₂S₄) and tetrameric (Mo₄S₄) clusters have shown that they stabilize hydrogen as hydrides binding to Mo atoms, which contrasts with the formation of sulfhydryl (SH) groups on the edges of conventional MoS₂ slabs. acs.org

System Mo Oxidation State(s) Coordination Environment Key Finding
Amorphous MoSₓ FilmsMo⁴⁺, Mo⁶⁺VariedPresence of multiple oxidation states influences catalytic behavior. acs.org
Non-stoichiometric MoₓSᵧ ClustersCan include +6Can include 5-coordinate MoNovel structures and reactivity, such as enhanced H₂ adsorption on Mo atoms with less S coordination. ncepu.edu.cnrsc.org
Zeolite-Encapsulated MoₓSᵧ ClustersN/ADimeric and TetramericAdsorbs H₂ dissociatively, forming hydrides on Mo atoms, unlike bulk MoS₂. acs.org
Triangular MoSₓ NanoclustersN/ABridging sulfur on edge sitesCorner sites are most stable for CO adsorption. nih.gov

Role of Machine Learning and AI in Accelerating Discovery

The complexity and vast parameter space involved in materials discovery and design make traditional trial-and-error methods slow and inefficient. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate this process for MoS₂ and other 2D materials.

ML models are being developed to predict the properties of 2D materials with high accuracy. For instance, AI can be used to search databases for materials likely to exhibit specific properties, such as magnetism. fapesp.br This computational screening directs experimental efforts toward the most promising candidates. nscc.sg

In the context of MoS₂ synthesis, ML is being used to optimize complex processes like chemical vapor deposition (CVD). By building a Gaussian regression model, researchers can explore the growth mechanism and identify the crucial parameters—such as carrier gas flow rate, molybdenum-to-sulfur ratio, and reaction temperature—that impact the size and quality of the resulting MoS₂ films. mdpi.comnih.gov This approach can predict the outcomes of thousands of experimental conditions, significantly reducing the time and cost associated with experimental optimization. mdpi.comnih.gov

AI/ML Application Area Specific Technique/Model Objective Outcome/Advantage
Materials Property PredictionStatistical Models, Active LearningPredict properties (e.g., magnetism, bandgap) of 2D materials.85-90% accuracy in predicting magnetic properties, accelerating discovery. fapesp.brpotterclarkson.com
Synthesis Optimization (CVD)Gaussian Regression ModelsIdentify key growth parameters for large-area MoS₂.Provides an effective solution for preparing MoS₂ with reduced time and cost. mdpi.comnih.gov
Catalyst DesignGlobal Neutral Network (G-NN) PotentialsUnderstand reaction mechanisms and design modified MoS₂ catalysts.Enables rational design of catalysts with enhanced performance. rsc.orgrsc.org
Defect CharacterizationAutonomous Experiments with Convolutional Neural NetworksRapidly map and identify atomic-level defects.Dramatically reduces characterization time for 2D materials. lbl.gov

Challenges and Opportunities in Scale-Up and Industrial Implementation

Despite the immense promise of MoS₂, translating laboratory-scale breakthroughs into large-scale industrial applications presents significant challenges. However, overcoming these hurdles will unlock substantial opportunities across numerous sectors.

One of the primary challenges is the scalable and cost-effective production of high-quality MoS₂. mdpi.com Synthesis techniques like chemical vapor deposition (CVD), while capable of producing high-quality films, are often limited by low throughput and high costs, with long thermal processing times. acs.orgaip.org Developing methods for the batch production of wafer-scale monolayer MoS₂ is a critical step towards its practical application in electronics. mdpi.com Alternative methods like polymer-assisted deposition (PAD) and rapid thermal processing (RTP) are being explored as more scalable and cost-effective solutions. acs.orgaip.org

Another challenge lies in the structural stability of certain MoS₂ phases. For instance, the metallic 1T phase, which often exhibits superior catalytic activity, is metastable and tends to convert to the more stable semiconducting 2H phase. mdpi.com Ensuring the long-term stability of these highly active phases is crucial for their use in applications like batteries and supercapacitors. mdpi.com

Despite these challenges, the opportunities for industrial implementation are vast. The global market for MoS₂ is growing, driven by its use in lubricants, catalysts in the petrochemical industry, and emerging applications in electronics and energy storage. mordorintelligence.commarketresearchfuture.com In the electronics sector, MoS₂ is a promising candidate for next-generation devices due to its atomic thickness and excellent electronic properties. mdpi.com In the energy sector, it is being developed for use in batteries, supercapacitors, and as a catalyst for hydrogen production. mdpi.com The expansion of industries like aerospace and consumer electronics is expected to further drive demand. mordorintelligence.com

Challenge Description Opportunity Potential Impact
Scalable Production High cost and low throughput of methods like CVD hinder mass production. acs.orgaip.orgDevelopment of high-yield, low-cost synthesis methods (e.g., batch production, RTP). aip.orgmdpi.comEnables commercialization of MoS₂-based electronics and other technologies.
Structural Stability Metastable phases (e.g., 1T) with high catalytic activity are prone to degradation. mdpi.comEngineering strategies to enhance the stability of active phases.Improved performance and lifespan of energy storage devices and catalysts.
Cost High production and processing costs for high-purity MoS₂.Use of abundant and environmentally friendly materials and processes. bioengineer.orgMakes MoS₂ a more competitive material for a wider range of applications.
Integration Compatibility issues when integrating MoS₂ into existing device frameworks.Research into substrate compatibility and long-term performance under operating conditions. bioengineer.orgFacilitates the adoption of MoS₂ in next-generation electronic and energy systems.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.